Pyrimidinones
Description
Structure
2D Structure
Properties
CAS No. |
1335-05-3 |
|---|---|
Molecular Formula |
C14H16N6O |
Molecular Weight |
284.32 g/mol |
IUPAC Name |
5-methylidene-4H-pyrimidine;6-methylidene-1H-pyrimidine;1H-pyrimidin-2-one |
InChI |
InChI=1S/2C5H6N2.C4H4N2O/c1-5-2-6-4-7-3-5;1-5-2-3-6-4-7-5;7-4-5-2-1-3-6-4/h2,4H,1,3H2;2-4H,1H2,(H,6,7);1-3H,(H,5,6,7) |
InChI Key |
MTVOUYXEAOHXPF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN=CN=C1.C=C1C=CN=CN1.C1=CNC(=O)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimidinone Compounds
Classical and Established Synthetic Approaches for Pyrimidones
Traditional methods for constructing the pyrimidinone core have been refined over decades and remain fundamental in organic synthesis. These approaches often involve the formation of the heterocyclic ring through condensation, multicomponent, or cyclization reactions.
Condensation Reactions in Pyrimidinone Synthesis
Condensation reactions are a primary and widely employed strategy for the synthesis of pyrimidinones. These reactions typically involve the formation of the pyrimidine (B1678525) ring by combining a 1,3-dicarbonyl compound, or a synthetic equivalent, with a urea (B33335), thiourea (B124793), or amidine derivative, leading to the elimination of a small molecule, such as water or an alcohol.
A quintessential example of this approach is the Pinner synthesis , first described in 1884, which involves the condensation of a β-dicarbonyl compound with an amidine. nih.gov This method is versatile and can be catalyzed by either acids or bases. nih.govresearchgate.net For instance, the reaction of ethyl acetoacetate (B1235776) with various amidines produces 2-substituted pyrimidin-4(1H)-ones. Similarly, using urea or guanidine (B92328) in place of amidines leads to the formation of 2-pyrimidinones and 2-aminopyrimidines, respectively. nih.gov The general mechanism involves the initial reaction of the N-C-N component with one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidinone ring.
Another prominent condensation reaction is a key part of the renowned Biginelli reaction , a multicomponent reaction that will be discussed in more detail in the following section. In the context of condensation, a two-step variation involves the pre-formation of an intermediate, such as a chalcone, via a Claisen-Schmidt condensation of an aldehyde and a ketone. This α,β-unsaturated ketone then undergoes a Michael addition with a urea or thiourea, followed by an intramolecular cyclization and dehydration to yield a dihydropyrimidinone.
The versatility of condensation reactions is further demonstrated by the variety of starting materials that can be employed. For example, Kambe and colleagues reported the synthesis of 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives through a potassium carbonate-catalyzed condensation of ethyl cyanoacetate, various aldehydes, and thiourea. Furthermore, the direct condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride, provides a single-step route to pyrimidine derivatives. researchgate.net
Table 1: Examples of Condensation Reactions for Pyrimidinone Synthesis
| β-Dicarbonyl Compound | N-C-N Reagent | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ethyl acetoacetate | Amidine hydrochloride | Acid/Base | Ethanol | Reflux | 2-Substituted-6-methylpyrimidin-4(1H)-one | Varies | nih.gov |
| Ethyl cyanoacetate | Thiourea | K₂CO₃ | - | Condensation | 5-Cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine | Varies | mdpi.com |
| Acetylacetone (B45752) | Urea | Trifluoroacetic acid | Water | Reflux | (E,E)-4,6-bis(styryl)pyrimidin-2(1H)-one | Moderate-Good | organic-chemistry.org |
| 2,4-Dichloro-5-fluoroacetophenone (as chalcone) | Thiourea | KOH | Ethanol | - | 4,6-Diaryl-3,4-dihydropyrimidin-2(1H)-thione | Good | nih.gov |
Multicomponent Reactions for Pyrimidinone Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The most prominent MCR for the synthesis of pyrimidinone derivatives is the Biginelli reaction .
First reported by Pietro Biginelli in 1891, this acid-catalyzed, three-component reaction involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.netnih.gov The reaction mechanism has been a subject of study, with the currently accepted pathway, proposed by Kappe, beginning with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The final step involves an intramolecular cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidinone ring. researchgate.netnih.gov
The classical Biginelli reaction has been extensively modified and improved over the years through the use of a wide array of catalysts to enhance yields and shorten reaction times. These include Lewis acids such as ytterbium(III) triflate (Yb(OTf)₃) and indium(III) chloride (InCl₃), as well as various Brønsted acids. nih.gov For instance, the use of Yb(OTf)₃ under solvent-free conditions has been shown to significantly increase the yields of the Biginelli reaction while reducing the reaction time. nih.gov
The scope of the Biginelli reaction has also been expanded by varying each of the three components. A diverse range of aromatic, heteroaromatic, and even aliphatic aldehydes can be used. Similarly, various β-dicarbonyl compounds, including acetylacetone and cyclic β-diketones, have been successfully employed. The urea component can also be substituted with thiourea to yield the corresponding dihydropyrimidinethiones, or with guanidine to produce 2-aminodihydropyrimidines.
Beyond the traditional Biginelli reaction, other MCRs have been developed for pyrimidinone synthesis. For example, a one-pot, three-component reaction of aldehydes, amidine systems, and ethyl cyanoacetate, catalyzed by magnesium oxide (MgO), has been reported to produce dihydro-5-pyrimidinonecarbonitrile derivatives in high yields. nih.gov Another approach involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. ut.ac.ir
Table 2: Examples of Multicomponent Reactions for Pyrimidinone Synthesis
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea/Amidine | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Benzaldehyde (B42025) | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Solvent-free | - | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | >90 | nih.gov |
| Various aromatic aldehydes | Ethyl acetoacetate | Urea | InCl₃ | - | - | Various 4-aryl-3,4-dihydropyrimidin-2(1H)-ones | High | nih.gov |
| Various aromatic aldehydes | Ethyl cyanoacetate | Guanidine nitrate | Piperidine | Aqueous media | - | 2-Amino-6-aryl-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile | Excellent | nih.gov |
| Various aldehydes | Ethyl cyanoacetate | Amidine systems | MgO | Acetonitrile | Reflux | Dihydro-5-pyrimidinonecarbonitrile derivatives | High | nih.gov |
Cyclization Strategies for Pyrimidinone Rings
The formation of the pyrimidinone ring through cyclization of appropriately functionalized acyclic precursors is a versatile and widely used synthetic strategy. These reactions can be broadly classified based on the type of bond formation and the nature of the starting materials.
Intramolecular Cyclization: This approach involves the cyclization of a linear molecule containing all the necessary atoms for the pyrimidinone ring. For instance, β-enaminonamides can undergo cyclization to form pyrimidinone derivatives. These precursors can be synthesized and then cyclized under basic or acidic conditions to afford the desired heterocyclic ring. A study by Campagne's group described the synthesis of 2,4,6-trisubstituted pyrimidines from β-enaminones, which were condensed with various carboxamides under basic conditions. organic-chemistry.org
Cyclocondensation Reactions: This is a very common strategy that involves the reaction of two or more molecules where one provides a three-carbon unit and the other provides the N-C-N fragment, leading to the formation of the pyrimidine ring with the elimination of a small molecule. The Pinner and Biginelli reactions, discussed earlier, can also be categorized under cyclocondensation strategies. Another example is the reaction of α,β-unsaturated imines with isocyanates, which undergoes a [4+2] cycloaddition to yield this compound. organic-chemistry.org This rhodium-catalyzed enantioselective reaction provides a route to chiral pyrimidinone derivatives.
Cycloaddition Reactions: These reactions involve the formation of the pyrimidinone ring through the concerted or stepwise combination of two or more unsaturated molecules. For example, [4+2] cycloadditions, also known as Diels-Alder reactions, can be employed. In an inverse electron demand Diels-Alder reaction, an electron-deficient 1,3,5-triazine (B166579) can react with an electron-deficient aldehyde or ketone to produce highly functionalized pyrimidines. researchgate.net
Transition metal-catalyzed cyclization reactions have also emerged as a powerful tool for pyrimidinone synthesis. nih.govbeilstein-archives.org For instance, a copper-catalyzed cycloaddition reaction of alkynes with nitrogen-containing molecules like amidines is a powerful method for constructing the pyrimidine ring. nih.gov
A deconstruction-reconstruction strategy has also been reported, where a pre-existing pyrimidine ring is opened to form an iminoenamine, which then undergoes cyclization with urea to reconstruct a new pyrimidinone. organic-chemistry.org This method allows for the diversification of complex pyrimidine-containing molecules.
Table 3: Examples of Cyclization Strategies for Pyrimidinone Synthesis
| Starting Materials | Reaction Type | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| β-Enaminones and Carboxamides | Intramolecular Cyclocondensation | NaOH | 2,4,6-Trisubstituted Pyrimidines | Moderate-Good | organic-chemistry.org |
| α,β-Unsaturated Imines and Isocyanates | [4+2] Cycloaddition | Phosphoramidite-Rh complex | Chiral this compound | Moderate-Good | organic-chemistry.org |
| Trifluorinated 2-bromoenones and Amidines | Aza-Michael addition-intramolecular cyclization | - | Trifluoromethylated Pyrimidines | Very Good | researchgate.net |
| o-Aminonitrile and Ethyl isocyanatoacetate | Cyclization | Pyridine (B92270) | Fused this compound | Varies | nih.gov |
Advanced Synthetic Strategies and Innovations for this compound
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. For pyrimidinone synthesis, this has led to the widespread adoption of advanced energy sources such as microwave irradiation and ultrasound, which can significantly accelerate reaction rates, improve yields, and often allow for solvent-free conditions.
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with increased product yields and purities. This is attributed to the efficient and uniform heating of the reaction mixture through dielectric heating.
The Biginelli reaction has been a particularly fruitful area for the application of microwave technology. Numerous studies have demonstrated the successful synthesis of dihydrothis compound under microwave irradiation, often with significant improvements over conventional heating methods. researchgate.netnih.gov For instance, a convenient solvent-free method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones using catalytic amounts of zinc chloride under microwave irradiation has been reported, with reactions completing in just 3-4 minutes in high yields. researchgate.net In another example, lanthanum(III) oxide (La₂O₃) was used as a catalyst for the three-component synthesis of dihydrothis compound from acyclic 1,3-diketones, urea/thiourea, and aldehydes under solvent-free microwave irradiation, also achieving excellent yields. researchgate.net
A comparative study of microwave-assisted and conventional heating for the synthesis of 2-amino-4,6-diarylpyrimidines via a Biginelli-type reaction revealed that while conventional heating led to higher yields over longer reaction times, the microwave strategy was accomplished in substantially shorter times with comparable efficiencies. nih.gov This highlights the trade-offs and advantages of each approach.
Microwave assistance is not limited to the Biginelli reaction. It has also been successfully applied to other multicomponent reactions for the synthesis of various pyrimidinone derivatives, including pyrrolo[2,3-d]this compound and indolyl-substituted pyrido[2,3-d]pyrimidines. beilstein-archives.orgut.ac.ir The benefits of microwave-assisted synthesis, such as reduced reaction times, higher yields, and often solvent-free conditions, align well with the principles of green chemistry, making it an attractive and sustainable approach for the synthesis of pyrimidinone compounds.
Table 4: Examples of Microwave-Assisted Synthesis of this compound
| Reactants | Catalyst | Solvent | Microwave Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Substituted aldehyde, β-keto ester, urea/thiourea | ZnCl₂ | Solvent-free | - | 3,4-Dihydropyrimidin-2(1H)-ones/thiones | High | researchgate.net |
| Aromatic aldehydes, ethyl acetoacetate, urea | Acid-functionalized mesoporous polymer | Solvent-free | 50 W, 80 °C, 10 min | Dihydrothis compound | 89-98 | nih.gov |
| Guanidine HCl, aldehydes, β-dicarbonyl compounds | - | Ethanol | 120 °C, 10 min | 2-Amino-3,4-dihydropyrimidines | 36-91 | nih.gov |
| Benzaldehyde, acetophenone, guanidine-HCl | CaCl₂ | Solvent-free | 150 W, 250 °C, 10 min | 2-Amino-4,6-diphenylpyrimidine | Good | nih.gov |
Ultrasonic Synthesis of Pyrimidinone Derivatives
The use of ultrasound irradiation in organic synthesis, often referred to as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. The chemical effects of ultrasound are primarily due to acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer.
Similar to microwave-assisted synthesis, the Biginelli reaction has been a popular target for the application of ultrasound. Several studies have reported the efficient synthesis of dihydrothis compound under ultrasonic irradiation, often with advantages such as shorter reaction times, milder conditions, and higher yields compared to conventional methods. For example, an efficient synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones was achieved using samarium perchlorate (B79767) (Sm(ClO₄)₃) as a catalyst under ultrasound irradiation. nih.gov Another study reported a simple and green, solvent-free synthesis of dihydrothis compound using holmium chloride as a catalyst under ultrasonic irradiation. researchgate.net
A comparative study of ultrasonic and conventional methods for the synthesis of novel pyrimidine derivatives found that ultrasonic irradiation significantly reduced reaction times (by a factor of 6-96) and often resulted in equal or higher yields. beilstein-archives.org The benefits of ultrasound-assisted synthesis are particularly evident in multicomponent reactions, where the enhanced mixing and activation provided by cavitation can significantly improve reaction efficiency.
The application of ultrasound is not limited to the Biginelli reaction. It has also been used to promote the cyclocondensation of β-keto esters and amidines to form highly substituted 4-pyrimidinols in good to excellent yields in short reaction times (5-15 minutes) in water. organic-chemistry.org This demonstrates the versatility of ultrasound as a tool for promoting the synthesis of a variety of pyrimidinone derivatives under environmentally benign conditions.
Table 5: Examples of Ultrasonic Synthesis of Pyrimidinone Derivatives
| Reactants | Catalyst | Solvent | Ultrasonic Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1,3-Dicarbonyl compounds, 2-phenyl-1,2,3-triazole-4-carbaldehyde, urea/thiourea | Sm(ClO₄)₃ | - | - | 4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | High | nih.gov |
| Aldehydes, ethyl acetoacetate, urea/thiourea | Holmium chloride | Solvent-free | - | Dihydrothis compound | Excellent | researchgate.net |
| β-Keto esters, amidines | - | Water | - | Highly substituted 4-pyrimidinols | 21-97 | organic-chemistry.org |
| Ketone, malononitrile (B47326), ethyl cyanoacetate, hydrazine (B178648) hydrate | Piperidine | Ethanol | 40 kHz, 250 W, 25-30 °C, 30-40 min | 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives | Excellent | nih.gov |
Solid-Phase Synthesis of Pyrimidine and Pyrimidinone Derivatives
Solid-phase synthesis (SPS) has emerged as a powerful technique for the construction of pyrimidine and pyrimidinone libraries, facilitating high-throughput screening and drug discovery processes. acs.orgnih.gov This methodology involves attaching a starting material to a solid support, typically a polymer resin, and then carrying out sequential chemical transformations. The key advantage of SPS lies in the simplification of purification, as excess reagents and by-products are removed by simple filtration and washing of the resin. researchgate.net
Various polystyrene-derived supports, such as the Merrifield resin, have been successfully employed for the construction of the pyrimidine core. acs.orgresearchgate.net The synthesis strategies can be broadly classified based on the method of constructing the pyrimidine ring on the solid support. One common approach involves the de novo synthesis of the pyrimidine core on the resin. For instance, trisubstituted pyrimidine derivatives have been synthesized on Merrifield resin, with some of the resulting compounds showing potential as anti-infecting agents. researchgate.net
Another strategy begins with a pre-formed pyrimidine core which is then functionalized. For example, 4,6-dichloro-5-nitropyrimidine (B16160) has been coupled to a Rink amide resin, followed by sequential displacement of the chloride groups with various amines. Subsequent reduction of the nitro group and cyclization can lead to the formation of fused purine (B94841) structures, demonstrating the versatility of pyrimidine scaffolds on solid supports. The choice of linker, which connects the initial molecule to the resin, is crucial and can influence the reaction conditions and the final cleavage step to release the desired product. Microwave heating has also been incorporated into solid-phase synthesis protocols, often accelerating reaction times and improving yields. acs.orgnih.gov
Flow Chemistry in Pyrimidinone Synthesis
Flow chemistry has become a valuable technology for the synthesis of pyrimidinone derivatives, offering significant advantages over traditional batch methods, including enhanced safety, scalability, and reaction control. nih.govmdpi.com This technique involves pumping reagents through a heated and pressurized reactor, allowing for precise control over parameters like temperature, pressure, and residence time. acs.org
High-temperature and high-pressure continuous flow reactors have been utilized for the rapid and efficient synthesis of fused pyrimidinone and quinolone derivatives. acs.orgacs.org For instance, employing an automated flow reactor, these complex heterocyclic scaffolds can be synthesized in minutes with high yields (up to 96%). acs.org The ability to use low-boiling solvents under supercritical conditions facilitates easy workup and isolation of the products. acs.org This methodology is highly amenable for rapid library synthesis and compound scale-up. nih.govacs.org
The retro-Diels-Alder reaction in a continuous flow setup has also been successfully applied to produce various pyrimidinone scaffolds. researchgate.net Flow processing allows for precise thermal control and the use of low-boiling point solvents under pressure, often resulting in higher yields compared to conventional microwave-assisted batch reactions. researchgate.net This approach has been instrumental in generating libraries of potentially bioactive this compound, demonstrating the power of flow chemistry in medicinal chemistry and drug discovery. mdpi.comresearchgate.net The significant reduction in reaction time, sometimes from hours to minutes, is a key benefit of this technology. mdpi.com
Catalysis in Pyrimidinone Synthesis
Organocatalysis in Pyrimidinone Chemistry
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, aligns well with the principles of green chemistry and has been applied to the synthesis of pyrimidinone derivatives. These metal-free catalysts are often less toxic and more environmentally benign than their metal-based counterparts. Acidic ionic liquids, for example, have been evaluated as organocatalysts for the one-pot, three-component synthesis of quinazoline- and pyrimidine-2-amine derivatives under solvent-free microwave or ultrasound irradiation conditions. researchgate.net The dual functionality of some catalysts, possessing both acidic and basic sites, can be particularly effective. For instance, a catalyst with an acidic SO₃H group and a basic trifluoroacetate (B77799) component has been shown to efficiently promote the synthesis of pyridodipyrimidines. nih.gov The acidic site activates the carbonyl group of reactants like barbituric acid, facilitating condensation reactions. nih.gov
Metal-Mediated Catalysis in Pyrimidinone Synthesis (e.g., Palladium-catalyzed, Zinc-mediated, Copper-catalyzed, Gold complexes, Bismuth triflate)
Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways to complex molecules like this compound. nih.govelsevier.com
Palladium-catalyzed: Palladium catalysts are versatile for forming C-C bonds. Palladium(II) acetate, often in combination with a phosphine (B1218219) ligand like triphenylphosphine, can catalyze the synthesis of pyrimidines from α-methyl or α-methylene ketones and formamide. growingscience.comresearchgate.net Palladium has also been employed in Hiyama cross-coupling reactions to synthesize C2-aryl pyrimidine derivatives from pyrimidin-2-yl tosylates and organosilanes. semanticscholar.org
Zinc-mediated: Zinc-based catalysts, including zinc chloride and zinc oxide nanoparticles, are effective and often low-cost options for pyrimidinone synthesis. semanticscholar.orgresearchgate.net Zinc chloride has been used to catalyze the Biginelli reaction under solvent-free conditions. semanticscholar.org Zinc-mediated reactions can also be used to synthesize this compound from nitriles and ethyl bromoacetates. mdpi.comresearchgate.net Furthermore, Lewis acids like zinc triflate and Zn(ClO₄)₂ have been successfully used in modified Biginelli reactions to produce dihydrothis compound. mdpi.com
Copper-catalyzed: Copper catalysts are widely used due to their low cost and unique reactivity. Copper(I) iodide (CuI) has been used in tandem reactions involving Ullmann-type C-N cross-coupling and intramolecular amidation to produce pyrido[1,2-a]pyrimidin-4-ones. rsc.org Copper powder has also been shown to catalyze the cyclization of β-bromo α,β-unsaturated carboxylic acids with amidines under microwave irradiation to yield this compound. researchgate.net Other copper-catalyzed methods include the [3+3] annulation of amidines with saturated ketones and the cyclization of ketones with nitriles. organic-chemistry.org
Gold complexes: While gold complexes are known to interact with pyrimidine nucleosides, their application as catalysts specifically for the synthesis of the pyrimidinone ring is less common in the reviewed literature. nih.govnih.gov Research has focused more on the synthesis and characterization of gold complexes with existing pyrimidine-based ligands or nanoparticles capped with pyrimidine derivatives. nih.govrsc.org
Bismuth triflate: Bismuth(III) triflate (Bi(OTf)₃) is a moisture-stable, low-toxicity Lewis acid catalyst that has proven effective in pyrimidinone-related syntheses. scirp.org It has been used to catalyze the one-pot, three-component condensation of 6-amino-1,3-dimethyluracil (B104193), arylaldehydes, and malononitrile to generate pyrido[2,3-d]pyrimidine (B1209978) derivatives. scirp.orgscirp.org The catalyst's stability and reusability make it an attractive option for environmentally friendly protocols. researchgate.netbeilstein-journals.org
Heterogeneous Catalysis for Pyrimidinone Compounds
Heterogeneous catalysts offer significant practical advantages in the synthesis of pyrimidinone compounds, primarily the ease of separation from the reaction mixture and the potential for recycling and reuse. nih.govnih.gov This simplifies product purification and reduces waste, contributing to more sustainable chemical processes.
A variety of solid catalysts have been developed for pyrimidinone synthesis. High-surface-area magnesium oxide (MgO) has been shown to be a highly effective heterogeneous base catalyst for the three-component reaction of aldehydes, amidines, and malononitrile or ethyl cyanoacetate. tandfonline.com Similarly, zinc oxide nanoparticles (ZnO NPs) have been used to promote the Biginelli synthesis of 3,4-dihydropyrimidine-2(1H)-one/thione derivatives, offering high yields and short reaction times. researchgate.netmaterialsciencejournal.org
Magnetic nanoparticles have also been employed as catalyst supports, allowing for facile recovery of the catalyst using an external magnet. For example, Fe₃O₄ nanoparticles coated with aminopropyl and isatin-SO₃H have been used to catalyze the synthesis of pyrano[2,3-d]pyrimidines. acs.org Another approach involves using sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H), which acts as a solid acid catalyst and nanoreactor for the synthesis of pyrano[2,3-d]this compound under solvent-free conditions. nih.gov
Green Chemistry Principles in Pyrimidinone Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. rasayanjournal.co.inpowertechjournal.com This involves the use of safer solvents, energy-efficient methods, and the design of reactions that maximize atom economy. eurekaselect.com
Multicomponent reactions (MCRs) are a cornerstone of green pyrimidinone synthesis, as they combine three or more reactants in a single step to form the product, minimizing waste and improving efficiency. rasayanjournal.co.in The Biginelli reaction is a classic example often targeted for green improvements.
The choice of solvent is critical. Water is an ideal green solvent, and many procedures have been developed for pyrimidinone synthesis in aqueous media. jmaterenvironsci.com For instance, the use of catalysts like diammonium hydrogen phosphate (B84403) (DAHP) or tetrabutylammonium (B224687) bromide (TBAB) in water has been reported for the synthesis of pyrano[2,3-d]pyrimidine derivatives. jmaterenvironsci.com Solvent-free, or "neat," reaction conditions represent another important green strategy, often accomplished by heating a mixture of the solid reactants, sometimes with the aid of a catalyst. researchgate.net
Energy-efficient techniques such as microwave and ultrasound irradiation are frequently employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.ineurekaselect.com These methods, combined with the use of reusable heterogeneous or benign organocatalysts, create synthetic pathways that are both efficient and environmentally responsible. researchgate.netrasayanjournal.co.in
Table of Compounds
Solvent-Free Methods for Pyrimidinone Synthesis
Solvent-free synthesis, or solid-state reaction, is a green chemistry approach that reduces pollution and simplifies experimental procedures. These reactions are often conducted by heating the reactants or through mechanochemical methods like grinding or ball milling. acs.org
One common solvent-free approach involves the cyclo-condensation reaction of reactants at elevated temperatures. For instance, the reaction of 2-guanidinobenzimidazole (B109242) or 2-guanidinobenzoxazole with various active methylene (B1212753) compounds can be achieved by heating the mixture to 200°C. This method yields dihydropyrimidinone derivatives in good yields and short reaction times, typically observing solid product formation within 15-20 minutes.
Mechanochemistry, particularly ball milling, offers another effective solvent-less technique. In one study, modified Zinc oxide (ZnO) nanoparticles were used as a highly efficient and recyclable catalyst for the one-pot, multicomponent synthesis of pyrimidine derivatives under solvent-free ball milling conditions. acs.org This method not only avoids the use of solvents but also allows for easy product isolation and scalability to a multigram scale. acs.org
The table below summarizes examples of solvent-free methods for pyrimidinone synthesis.
| Reactants | Catalyst/Conditions | Product Type | Key Advantages |
| 2-Guanidinobenzimidazole, Acetylacetone | 200°C, catalytic glacial acetic acid | Dihydropyrimidinone | Good yield, short reaction time (15-20 min) |
| Aldehyde, Malononitrile, Benzamidine hydrochloride | Magnetic Fe3O4 nanoparticles, solvent-free | Pyrimidine-5-carbonitrile | Good yields, use of a recyclable magnetic catalyst |
| Aldehyde, Urea/Thiourea, Ethyl acetoacetate (Biginelli Reaction) | Polyindole, Ultrasound irradiation, solvent-free | Dihydropyrimidinone/thione | Recyclable catalyst, use of ultrasound assistance nih.gov |
| Multicomponent synthesis | Modified ZnO NPs, Ball milling | Pyrimidine derivatives | Recyclable catalyst, scalable, easy product isolation acs.org |
Use of Green Solvents in Pyrimidinone Synthesis (e.g., Aqueous Media, Ionic Liquids, PEG)
The replacement of volatile and often toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Aqueous media, ionic liquids (ILs), and polyethylene (B3416737) glycol (PEG) have emerged as viable green solvents for pyrimidinone synthesis.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of pyrido[2,3-d]pyrimidines, for example, can be conducted in an aqueous solution. nih.gov The reaction mechanism in water involves key steps like Knoevenagel condensation and Michael addition, where water molecules can act as a base to facilitate proton transfer steps. nih.gov
Ionic Liquids (ILs): ILs are salts with low melting points that are valued for their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.netopensciencepublications.com They can function as both the solvent and the catalyst. Acidic ionic liquids derived from dialkylamines have been successfully used as recyclable catalysts for the three-component Biginelli reaction to synthesize 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, showcasing their dual utility. opensciencepublications.com Similarly, room-temperature ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF4) have been used as effective media for the condensation reaction between arylmethylidenemalononitrile and barbituric acid to form pyrano[2,3-d]pyrimidine derivatives. researchgate.net
The table below provides examples of green solvents used in pyrimidinone synthesis.
| Green Solvent | Reaction Type | Catalyst/Conditions | Key Findings |
| Aqueous Media | Multicomponent synthesis of pyrido[2,3-d]pyrimidines | No external catalyst mentioned | Water can act as a base in the Knoevenagel condensation step nih.gov |
| Ionic Liquids | Biginelli reaction (aromatic aldehydes, ethyl acetoacetate, urea) | Acidic ILs from dialkylamines (catalyst and solvent) | Good yields at 80°C in 30 minutes; IL is recyclable opensciencepublications.com |
| Ionic Liquids | Condensation of arylmethylidenemalononitrile and barbituric acid | [BMIm]BF4 or [BPy]BF4 (as solvent) | High yields under neutral, room-temperature conditions; IL is reusable researchgate.net |
Atom Economy and Waste Minimization in Pyrimidinone Synthesis
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgacs.org Reactions with high atom economy, such as additions and cycloadditions, are inherently more sustainable as they minimize the generation of byproducts and waste. nih.gov
Multicomponent reactions (MCRs) are a prime example of atom-economical synthesis. The Biginelli reaction, a classic MCR for producing dihydrothis compound, combines an aldehyde, a β-ketoester, and urea (or thiourea) in a single step. In this process, the vast majority of the atoms from the three starting materials are incorporated into the final heterocyclic product, with only water molecules being lost. This high convergence and efficiency make MCRs a powerful tool for waste minimization. rasayanjournal.co.in
The Michael addition is another important atom-economical method for C-C bond formation. wikipedia.org When integrated into a synthetic pathway for this compound, it allows for the efficient assembly of molecular complexity without the need for stoichiometric reagents that would become waste.
Strategies for maximizing atom economy in pyrimidinone synthesis include:
Prioritizing Addition Reactions: Designing synthetic routes that rely on addition mechanisms (e.g., Michael addition, Diels-Alder) over substitution or elimination reactions, which inherently generate byproducts. nih.gov
Employing Multicomponent Reactions: Utilizing MCRs like the Biginelli reaction to construct the pyrimidinone core in a single, convergent step.
Using Catalytic Reagents: Opting for catalysts over stoichiometric reagents, as catalysts are used in small amounts and can be recycled, thus not contributing to the mass of the waste stream.
Reaction Mechanisms in Pyrimidinone Formation
The synthesis of this compound often proceeds through a sequence of well-established organic reactions. Understanding these mechanistic pathways is crucial for optimizing reaction conditions and designing novel derivatives. Key mechanistic steps frequently include Knoevenagel condensation and Michael addition, particularly in multicomponent syntheses, while Diels-Alder reactions offer a pathway for constructing fused ring systems.
Knoevenagel Condensation Pathways for this compound
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration. wikipedia.org This reaction is often the initial step in multicomponent syntheses of pyrimidinone derivatives. nih.govtandfonline.com
The mechanism typically proceeds as follows:
Deprotonation: A base (which can be a catalyst like MgO or even a water molecule) abstracts an acidic proton from the active methylene compound (e.g., ethyl cyanoacetate, malononitrile) to form a stabilized carbanion or enolate. wikipedia.orgtandfonline.com
Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde.
Dehydration: The intermediate alcohol undergoes elimination of a water molecule to form a stable α,β-unsaturated compound, often referred to as a Knoevenagel adduct. tandfonline.comorganic-chemistry.org
This newly formed alkene intermediate is then poised to undergo further reactions, such as a Michael addition, to continue the construction of the pyrimidinone ring. tandfonline.com
Michael Addition Pathways for this compound
The Michael addition (or 1,4-conjugate addition) involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgbyjus.com This reaction is a critical C-C or C-N bond-forming step in many pyrimidinone syntheses, typically following an initial Knoevenagel condensation. nih.govtandfonline.com
In a typical three-component reaction to form a pyrimidinone, the α,β-unsaturated intermediate generated from the Knoevenagel condensation serves as the Michael acceptor. tandfonline.com An amidine or urea derivative then acts as the Michael donor. The mechanism unfolds as:
Nucleophilic Attack: The nucleophilic nitrogen of the amidine or urea attacks the electrophilic β-carbon of the unsaturated intermediate. masterorganicchemistry.com
Intermediate Formation: This attack forms a new C-N bond and generates an enolate intermediate, which is stabilized by resonance. wikipedia.org
Protonation and Cyclization: The enolate is protonated, and subsequent intramolecular cyclization and tautomerization lead to the final dihydropyrimidinone ring structure. nih.gov
This sequential Knoevenagel condensation followed by a Michael addition provides a highly efficient and convergent pathway to complex pyrimidinone scaffolds from simple starting materials. tandfonline.com
Diels-Alder Reactions in Pyrimidinone Synthesis
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. mdpi.comnih.gov In the context of pyrimidinone chemistry, this reaction is most commonly employed as an inverse electron demand Diels-Alder reaction. In this variant, an electron-poor diene reacts with an electron-rich dienophile. acsgcipr.org
Pyrimidines and related azadienes can serve as the electron-poor diene component. When a pyrimidine ring bearing a dienophilic side-chain undergoes an intramolecular Diels-Alder reaction, it can lead to the formation of fused pyridine ring systems. wur.nl The reaction proceeds through a cycloaddition across the pyrimidine ring, followed by the extrusion of a small, stable molecule (like hydrogen cyanide) from the intermediate adduct to achieve aromatization, resulting in a fused bicyclic system. acsgcipr.org While less common for the de novo synthesis of the pyrimidinone ring itself, this methodology is powerful for elaborating existing pyrimidinone cores into more complex, fused heterocyclic structures. Conversely, the retro-Diels-Alder reaction has been used as a synthetic tool to prepare specific pyrimidinone derivatives by the thermal fragmentation of a more complex precursor under continuous-flow conditions. researchgate.net
Thorpe-Ziegler Reactions for Pyrimidinone Derivatives
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, a base-catalyzed self-condensation of aliphatic nitriles. wikipedia.orglscollege.ac.in This methodology facilitates the cyclization of a dinitrile to form an enamine, which, upon subsequent hydrolysis, yields a cyclic ketone. wikipedia.orgbuchler-gmbh.com While classically used for carbocyclic systems, this reaction has been adapted for the synthesis of heterocyclic structures, including pyrimidinone derivatives. researchgate.net The reaction is conceptually related to the Dieckmann condensation. wikipedia.org
The core of the Thorpe-Ziegler reaction involves the deprotonation of a carbon alpha to one of the nitrile groups by a strong base. The resulting carbanion then attacks the carbon of the second nitrile group within the same molecule, leading to the formation of a cyclic imine. Tautomerization of this imine produces the more stable enamine. The final pyrimidinone ring is typically formed in a subsequent cyclization step after the initial Thorpe-Ziegler reaction has created a key cyclic intermediate.
A notable application is in the solid-phase synthesis of a thiazolo[4,5-d]pyrimidin-7(6H)-one library. researchgate.net In this multi-step synthesis, the Thorpe-Ziegler reaction was a crucial step for constructing the pyrimidine portion of the fused heterocyclic system. Researchers optimized the reaction conditions to improve the yield of the desired cyclic intermediate. The choice of base and solvent was found to be critical for the efficiency of the cyclization. researchgate.net
For the synthesis of a key thiazolo-pyrimidinone intermediate, various reaction conditions were tested. The use of sodium ethoxide (NaOEt) as the base in N,N-dimethylformamide (DMF) provided the highest yield. researchgate.net
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | NaOEt | DMF | 85 |
| 2 | NaOEt | Ethanol | 16 |
| 3 | NaOH | Ethanol | 16 |
| 4 | NaH | DMF | No Reaction |
| 5 | K₂CO₃ | DMF | No Reaction |
| 6 | Et₃N | DMF | No Reaction |
| 7 | DBU | DMF | No Reaction |
Blaise/Pinner-type Reactions for this compound
The synthesis of this compound can be achieved through a tandem reaction sequence that combines elements of the Blaise and Pinner reactions. mdpi.com The classical Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, known as a Pinner salt. wikipedia.org These salts are valuable intermediates that can react with ammonia (B1221849) or amines to form amidines. wikipedia.org The subsequent condensation of these amidines with 1,3-dicarbonyl compounds is a well-established method for constructing the pyrimidine ring. slideshare.netslideshare.net
A modern variation employs a copper acetate-catalyzed tandem Blaise/Pinner-type reaction to synthesize this compound directly from nitriles and a Reformatsky reagent. mdpi.com In this process, the first step is the formation of a Blaise intermediate. This occurs when a nitrile reacts with a Reformatsky reagent (e.g., ethyl bromoacetate (B1195939) and zinc). A second molecule of the nitrile is then added to the reaction mixture, which undergoes a Pinner-type cyclization with the Blaise intermediate to form the pyrimidinone ring. mdpi.com
This one-pot synthesis is an efficient [2+2+2] cycloaddition (C-C+N-C+N-C) that constructs the heterocyclic ring from simple acyclic precursors. The zinc-mediated reaction proceeds smoothly to yield the target this compound. mdpi.com
An example of this methodology is the reaction of a nitrile (122) with a Reformatsky reagent (123) to form the Blaise intermediate (124). This intermediate then reacts with another molecule of the nitrile (122) to yield the final pyrimidinone product (125). mdpi.com
| Reactant 1 (Nitrile) | Reactant 2 (Reformatsky Reagent) | Key Intermediate | Product (Pyrimidinone) |
|---|---|---|---|
| Nitrile (122) | Ethyl bromoacetate + Zn (123) | Blaise Intermediate (124) | Pyrimidinone (125) |
Structure Activity Relationship Sar Studies of Pyrimidinone Derivatives
Elucidation of Pharmacophoric Features of Pyrimidinones
A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its interaction with a specific biological target and to trigger (or block) its biological response. For pyrimidinone derivatives, several key pharmacophoric features have been identified that are crucial for their diverse biological activities. mdpi.comnih.govacs.org
The pyrimidine (B1678525) core itself is a fundamental pharmacophoric element, often acting as a scaffold to which various functional groups are attached. innovareacademics.inscialert.net Its ability to mimic the purine (B94841) bases of DNA and RNA makes it a privileged structure in drug discovery. vietnamjournal.rusci-hub.se Key features often include:
Hydrogen Bond Donors and Acceptors: The nitrogen atoms and the carbonyl group of the pyrimidinone ring can participate in hydrogen bonding interactions with amino acid residues in the active site of target proteins. drugdesign.orgacs.org For example, in the case of certain kinase inhibitors, the pyrimidinone moiety has been shown to form important hydrogen bonds with residues in the hinge region of the kinase domain. frontiersin.org
Aromatic/Hydrophobic Regions: The presence of aryl or other hydrophobic groups attached to the pyrimidinone core is often critical for binding to hydrophobic pockets within the target protein. mdpi.comvulcanchem.com The nature and position of these groups can significantly influence binding affinity and selectivity.
Positively Ionizable Groups: In some cases, the presence of basic nitrogen atoms that can be protonated at physiological pH is important for activity. These positively charged groups can form ionic interactions or additional hydrogen bonds with the target. ijpsr.com
Pharmacophore models have been successfully generated for specific pyrimidinone derivatives to rationalize their structure-activity relationships and to guide the design of new, more potent compounds. For instance, a pharmacophore model for uracil (B121893) and pyrimidinone derivatives as inhibitors of the Sendai virus highlighted the key structural features required for antiviral activity. nih.govacs.org Similarly, pharmacophore modeling has been used to design novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives as 5-HT2A receptor antagonists. researchgate.net
Impact of Substituent Patterns on Pyrimidinone Biological Activity
The type, position, and orientation of substituents on the pyrimidinone ring have a profound impact on the biological activity of the resulting derivatives. researchgate.netcore.ac.ukresearchgate.net SAR studies have revealed that even minor changes to the substituent pattern can lead to significant variations in potency, selectivity, and pharmacological profile.
The position of substituents on the pyrimidine nucleus greatly influences the biological activities of the compounds. researchgate.net For instance, in a series of pyrido[2,3-d]pyrimidin-7(8H)-ones, the substituents at the C2 and C4 positions were found to be correlated with the desired biological activity, particularly for tyrosine kinase inhibitors. In contrast, the substitution pattern at C5 and C6 was more influential on receptor selectivity. mdpi.com
The nature of the substituent is also critical. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyrimidinone ring system, affecting its interaction with the biological target. For example, in a study of pyranopyrimidine analogs, compounds with electron-donating groups like methoxy (B1213986) and hydroxy on the phenyl ring at the C4 position showed enhanced antibacterial activity. nih.gov Conversely, in other series, electron-withdrawing groups were found to be beneficial. rsc.org
The size and steric bulk of substituents can also play a significant role. Bulky substituents may cause steric hindrance, preventing the molecule from fitting into the binding site of the target protein. nih.gov However, in some cases, a larger substituent may be necessary to occupy a specific hydrophobic pocket.
The following table summarizes the observed impact of various substituents on the biological activity of pyrimidinone derivatives based on several research findings.
| Pyrimidinone Core/Derivative | Substituent Position | Substituent Type | Observed Impact on Biological Activity | Reference |
| Pyrazolo[1,5-a]pyrimidines | Position 3 | Small hydrophobic groups | Enhanced ATP pocket binding for kinase inhibition. | rsc.org |
| Pyrazolo[1,5-a]pyrimidines | Position 5 | Electron-withdrawing groups | Improved antibacterial activity. | rsc.org |
| Pyranopyrimidines | C4 of pyran ring (phenyl) | Electron-donating groups (e.g., OMe, OH) | Enhanced antibacterial activity. | nih.gov |
| Pyranopyrimidines | C4 of pyran ring (phenyl) | Bulky substituents | Diminished activity due to steric hindrance. | nih.gov |
| Pyrido[2,3-d]pyrimidin-7(8H)-ones | C2 and C4 | Nitrogen substituent at C2 and hydrogen at C4 | Largely explored for antineoplastic activity. | mdpi.com |
| Pyrido[2,3-d]pyrimidin-7(8H)-ones | C5 and C6 | Substitution pattern | Influences receptor selectivity. | mdpi.com |
| Dihydropyrimido[4,5-d]pyrimidin-2-ones | C7 | Amino-pyrimidines or amino-piperidines | Good p38 inhibition. | nih.gov |
| Pyrimidinone derivatives | Phenyl ring | Halogen atoms (ortho vs. meta/para) | Ortho-substituted analogs were less potent. | nih.gov |
| Pyrimidinone derivatives | Phenyl ring | Lipophilic alkyl groups (e.g., methyl, ethyl) | Meta and para positions showed improved activity over ortho. | nih.gov |
| 4-phenyl-pyrimidinone moiety | Para position of phenyl ring | Electron-withdrawing substituent | Enhanced larvicidal potency. | researchgate.net |
| Thiazolo-pyrimidinone derivatives | Thieno-2-yl group at position 6 | - | Crucial for strong anticancer potency compared to a phenyl group. | sci-hub.se |
Hydrophobic and Polar Modification Effects in Pyrimidinone SAR
Hydrophobic Modifications:
The introduction of hydrophobic groups, such as alkyl, aryl, or halogen substituents, can enhance the binding of a pyrimidinone derivative to hydrophobic pockets in the target protein. mdpi.com For example, in a series of pyrimidinone inhibitors of Ca2+/calmodulin-stimulated adenylyl cyclase 1 (AC1), lipophilic alkyl substituents on the phenyl ring were evaluated. It was found that moving a methyl group from the ortho to the meta position resulted in a five-fold improvement in AC1 inhibitory activity. nih.gov Similarly, bicyclic systems like a "naphthyl-like" substituent were found to be essential as a hydrophobic group for potent inhibition of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). mdpi.com
Polar Modifications:
While hydrophobic interactions are often crucial for binding, polar groups are important for ensuring adequate water solubility and for forming specific hydrogen bonds with the target. frontiersin.org In the same study on AC1 inhibitors, polar substituents were introduced on the phenyl ring to improve aqueous solubility. Methoxy (OMe) groups at the meta and para positions resulted in compounds with significant AC1 inhibitory activity and reduced off-target effects. nih.gov The presence of a hydrogen bond donor, such as an amino group (NH2), was also identified as being important for the inhibitory activity of certain pyrimidinone derivatives against PfDHODH. mdpi.com
Conformational Analysis and Pyrimidinone Bioactivity Correlation
The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. A molecule must adopt a specific conformation to fit into the binding site of its biological target. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule and their relative energies, is therefore a vital tool in drug design. acs.org
For flexible molecules like many pyrimidinone derivatives, conformational restriction is a common strategy to enhance potency and selectivity. researchgate.net By introducing structural features that limit the number of possible conformations, it is possible to "lock" the molecule into its bioactive conformation. This can reduce the entropic penalty associated with binding to the target, leading to a more favorable binding affinity. researchgate.net
For example, in the case of dihydrobenzylpyrimidin-4-(3H)-ones (DABOs), introducing a methyl group at the α-benzylic position conformationally restricts the molecule and leads to a massive improvement in its anti-HIV-1 activity. nih.gov Similarly, conformational restriction of a flexible substituent at the C8 position of pyrido[3,4-d]pyrimidin-4(3H)-ones was investigated to improve their affinity for KDM4-subfamily histone demethylases. nih.gov
Computational and Chemoinformatic Approaches in Pyrimidinone Research
Molecular Docking Studies of Pyrimidinone Compounds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciencescholar.us In the context of pyrimidinone research, it is extensively used to simulate the interaction between a pyrimidinone ligand and its target protein, providing critical information about the binding mode and affinity.
Ligand-Protein Binding Affinity Prediction for Pyrimidinones
A key application of molecular docking is the prediction of ligand-protein binding affinity, often expressed as a docking score or binding energy. This value estimates the strength of the interaction between the pyrimidinone derivative and its biological target. For instance, in a study involving pyrazolyl-pyrimidinone derivatives as potential HIV-1 inhibitors, molecular docking revealed that the most active compounds exhibited the lowest binding energy levels, with values of -13.26 kcal/mol and -12.5 kcal/mol, indicating strong and favorable interactions with the HIV-1 active site. researchgate.neteco-vector.cominnoscience.rucitedrive.combenthamdirect.comresearchgate.net
Similarly, docking studies of novel pyrimidinone derivatives designed as anticancer agents against the Epidermal Growth Factor Receptor (EGFR) showed good fitting, with docking scores ranging from -19.01 to -27.99. researchgate.net Another study on dihydropyrimidinone derivatives as potential anti-tuberculosis agents targeting MTB thymidylate kinase also demonstrated promising binding energies for the most effective compounds. sciencescholar.us The accuracy of these predictions can be influenced by the scoring function used and the flexibility of the protein during the simulation. researchgate.netrsc.org To enhance prediction accuracy, methods like the linear interaction energy (LIE) method, which incorporates multiple independent molecular dynamics simulations, have been employed. nih.gov
Table 1: Predicted Binding Affinities of Selected Pyrimidinone Derivatives
| Compound Series | Target Protein | Predicted Binding Affinity (kcal/mol) or Docking Score |
|---|---|---|
| Pyrazolyl-pyrimidinones | HIV-1 | -12.5 to -13.26 |
| Pyrimidinone-Thiadiazole Derivatives | EGFR | -19.01 to -27.99 |
| Dihydrothis compound | MTB Thymidylate Kinase | Not specified, but promising |
| Pyrimidinone-Triazole Derivatives | Various Viral Proteins | Not specified, but good affinity |
Identification of Key Intermolecular Interactions in Pyrimidinone Binding
Beyond predicting binding affinity, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the mechanism of action and for guiding the rational design of more potent inhibitors. For this compound, hydrogen bonding and hydrophobic interactions are consistently identified as key contributors to their binding. impactfactor.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.neteco-vector.com
Development of Predictive Mathematical Models for Pyrimidinone Activity
QSAR studies on pyrimidinone derivatives have led to the development of robust predictive models for various biological activities, including antiviral and anticancer effects. researchgate.neteco-vector.cominnoscience.rucitedrive.combenthamdirect.comresearchgate.net These models are typically generated using statistical methods like Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN). researchgate.neteco-vector.comcitedrive.com
For a series of 40 pyrazolyl-pyrimidinone derivatives with anti-HIV-1 activity, several QSAR models were developed. The MLR model yielded a correlation coefficient (R²) of 0.70, while the MNLR model showed an improved R² of 0.81. researchgate.neteco-vector.cominnoscience.rucitedrive.combenthamdirect.com An ANN model demonstrated further predictive power. researchgate.neteco-vector.comcitedrive.com These mathematical models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. ebsco.com For instance, a QSAR study on 4-pyrimidinone and 2-pyridinone-based APJ inhibitors helped identify crucial structural features that modulate their inhibitory effects. rsc.org
Table 2: Statistical Parameters of QSAR Models for Pyrazolyl-Pyrimidinones as HIV-1 Inhibitors
| Model Type | Correlation Coefficient (R²) | Cross-validated R² (Q²) | Root Mean Square Error (RMSE) |
|---|---|---|---|
| Multiple Linear Regression (MLR) | 0.70 | 0.54 | - |
| Multiple Nonlinear Regression (MNLR) | 0.81 | - | 0.17 |
| Artificial Neural Network (ANN) | - | - | 0.15 |
Descriptor Selection and Model Validation in Pyrimidinone QSAR
The reliability of a QSAR model depends heavily on the appropriate selection of molecular descriptors and rigorous validation. nih.gov Descriptors are numerical values that characterize specific properties of a molecule, such as its physicochemical, topological, or electronic features. In pyrimidinone QSAR studies, a wide range of descriptors are initially calculated, and then statistical methods like Principal Component Analysis (PCA) are used to select the most relevant ones. researchgate.neteco-vector.comcitedrive.combenthamdirect.com
Model validation is a critical step to ensure the robustness and predictive capacity of the QSAR equation. scielo.br This involves both internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a separate test set of compounds. scielo.brmdpi.com For the pyrazolyl-pyrimidinone anti-HIV-1 model, the MLR model was validated with a Q² of 0.54 and successful Y-randomization. researchgate.neteco-vector.cominnoscience.rucitedrive.combenthamdirect.com A good QSAR model should have high R² and Q² values and a low root mean square error (RMSE), indicating a strong correlation between predicted and experimental activities and low prediction error. nih.gov
Density Functional Theory (DFT) Analysis of Pyrimidinone Systems
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In pyrimidinone research, DFT calculations provide deep insights into the molecular properties, reactivity, and geometric configuration of these compounds. mdpi.comresearchgate.net
DFT has been employed to study the corrosion inhibition mechanism of pyrimidinone derivatives on mild steel, where it helps identify the positions of high electron density that are likely to donate electrons to the metal surface. researchgate.net It is also used to calculate various reactivity descriptors, such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω), which help in understanding the reactivity of pyrimidinone molecules. mdpi.com
Furthermore, DFT is valuable for studying hydrogen-bonded systems. researchgate.netacs.org It has been used to calculate the equilibrium structure and vibrational frequencies of pyrimidine-water complexes, with results showing good agreement with experimental data. researchgate.netacs.org By comparing different computational methods, studies have shown that the DFT/B3LYP method provides excellent agreement with experimental data for the bond lengths of the core pyrimidinone structure. mdpi.com This level of theoretical analysis complements experimental findings and provides a fundamental understanding of the intrinsic properties of pyrimidinone systems. jchemrev.com
Molecular Dynamics Simulations for Pyrimidinone-Target Interactions
Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of biological systems at an atomic level over time. mdpi.com This computational technique is particularly valuable for studying the dynamic nature of a pyrimidinone ligand interacting with its biological target, such as a protein or enzyme. nih.gov By simulating the movements and conformational changes of both the ligand and the target, researchers can gain crucial insights that are not available from static models like molecular docking. mdpi.com
MD simulations can elucidate the stability of the ligand-receptor complex, reveal key amino acid residues involved in the binding, and map the energetic landscape of the interaction. mdpi.com For instance, a study investigating diaryl pyrimidine (B1678525) analogues as potential inhibitors of the SARS-CoV-2 spike glycoprotein's interaction with the human angiotensin-converting enzyme-2 (hACE2) receptor employed MD simulations to validate docking results. nih.gov The simulations helped identify specific pyrimidine derivatives that could effectively disrupt the interfacial interaction of the spike protein at the hACE2 surface. nih.gov
Key findings from such simulations often include:
Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time indicates the stability of the complex.
Key Residue Interactions: Identifying which amino acid residues in the binding pocket form persistent hydrogen bonds, hydrophobic interactions, or other contacts with the pyrimidinone derivative.
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding affinity of the pyrimidinone ligand to its target.
In one study, MD simulations were used to explore the interaction mechanism between pyrimidinone analogues and HIV-1 integrase, providing a deeper understanding of their binding mode. nih.govresearchgate.net These simulations can reveal subtle conformational adjustments in the protein's binding site upon ligand entry, which is critical for designing inhibitors with higher specificity and potency. mdpi.com
Table 1: Application of Molecular Dynamics in Pyrimidinone-Target Interaction Studies
| Target Protein | Pyrimidinone Analogue Class | Key Insights from MD Simulations | Research Focus |
| hACE2-Spike Glycoprotein Complex | Diaryl Pyrimidines | Identification of stable binding at the protein-protein interface; low binding free energy. nih.gov | COVID-19 Inhibition nih.gov |
| HIV-1 Integrase | Pyrimidone Analogues | Investigation of the interaction mechanism and binding mode within the catalytic core. nih.govresearchgate.net | Antiviral Drug Design nih.govresearchgate.net |
| Sirtuin 2 (SIRT2) | Pyrazolo-pyrimidine Derivatives | Validation of binding modes and stability of inhibitor-enzyme complexes. nih.gov | Neuroprotective Agents nih.gov |
Virtual Screening and Lead Optimization of this compound through Computational Methods
Virtual screening and computational lead optimization are cornerstones of modern computer-assisted drug design, enabling the rapid identification and refinement of promising drug candidates from vast chemical libraries. rflow.ainih.gov These processes are integral to the discovery of novel pyrimidinone-based therapeutics.
Virtual Screening (VS) is an in silico technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific drug target. researchgate.net This can be done through two primary approaches:
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, molecular docking can be used to fit thousands or even millions of compounds into the binding site computationally. nih.gov The compounds are then scored based on their predicted binding affinity. A study aimed at discovering new Sirtuin 2 (SIRT2) inhibitors utilized SBVS to screen a library of over 22,000 compounds. nih.gov This initial screening identified novel scaffolds that guided the subsequent evaluation of pyrazolo-pyrimidine derivatives. nih.gov
Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown but known active ligands exist, this method searches for molecules with similar 2D or 3D features (e.g., shape, pharmacophores) to the known actives. Web tools like SwissSimilarity facilitate this by screening libraries based on the similarity to a query molecule. mdpi.comacs.org
Lead Optimization follows the identification of a "hit" compound from screening. This iterative process involves making chemical modifications to the lead molecule to improve its therapeutic properties. rflow.ai Computational methods play a crucial role in guiding these modifications to enhance potency, improve selectivity, and optimize ADME (absorption, distribution, metabolism, and excretion) properties. rflow.ainih.gov
A notable example involves the lead optimization of the 5-phenylpyrazolopyrimidinone compound NPD-2975, an agent with activity against Trypanosoma brucei. acs.org Despite its potency, the compound had moderate metabolic stability. The lead optimization strategy focused on systematic structural modifications to understand the structure-activity relationship (SAR). acs.org By introducing different substituents at various positions on the pyrimidinone scaffold, researchers were able to develop analogues with significantly improved metabolic stability and higher in vitro potency. acs.org For instance, the introduction of a cyclopentyl group led to a 4-fold improvement in potency compared to the original lead compound. acs.org
Table 2: Example of a Computationally-Guided Lead Optimization Study
| Lead Compound | Target Organism | Optimization Goal | Computational Approach | Resulting Improvement |
| NPD-2975 (5-phenylpyrazolopyrimidinone) | Trypanosoma brucei | Improve metabolic stability and antitrypanosomal efficacy. acs.org | Structure-Activity Relationship (SAR) analysis through systematic chemical modification. acs.org | Analogue 31c (NPD-3519) showed higher potency and significantly better metabolic stability. acs.org |
These computational strategies, from initial virtual screening to detailed lead optimization, significantly streamline the drug discovery pipeline for pyrimidinone-based agents, allowing for a more rational, cost-effective, and targeted approach to developing new medicines. nih.gov
Molecular Mechanisms and Biological Target Identification for Pyrimidinones
Enzyme Inhibition Studies of Pyrimidinone Derivatives
The inhibitory action of pyrimidinone derivatives against a range of enzymes is a primary focus of research, revealing their potential as therapeutic agents for various diseases.
Inhibition of Viral Enzymes by Pyrimidinones (e.g., HIV-1 Reverse Transcriptase, SARS-CoV-2 Main Protease)
The HIV-1 replication cycle is a key target for antiviral therapies, with enzymes like reverse transcriptase (RT) playing a crucial role. researchgate.netresearchgate.net Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a prominent class of drugs that bind to an allosteric site on HIV-1 RT, inhibiting its function. researchgate.net Pyrimidinone derivatives have been investigated as potential NNRTIs. For instance, certain dihydropyrimidine (B8664642) derivatives have shown anti-HIV properties. researchgate.net
In the context of the COVID-19 pandemic, the SARS-CoV-2 main protease (Mpro) has been a major target for antiviral drug development. While some existing HIV protease inhibitors have been evaluated for their ability to inhibit SARS-CoV-2 Mpro, they generally require high concentrations to be effective. nih.gov However, in silico studies have suggested that new 2-thioxopyrimidinone derivatives could be promising inhibitors of the SARS-CoV-2 main protease, showing better binding affinities than standard inhibitors in computational models. researchgate.net
Inhibition of Bacterial Enzymes by this compound (e.g., Thymidylate Kinase)
Thymidylate kinase (TMK) is an essential enzyme in the DNA synthesis pathway of bacteria, making it an attractive target for novel antibiotics. researchgate.net Pyrimidinone derivatives have shown significant potential as inhibitors of bacterial TMK.
In one study, a series of dihydropyrimidinone derivatives were designed and evaluated as inhibitors of Mycobacterium tuberculosis (Mtb) thymidylate kinase. sciencescholar.us Molecular docking studies revealed that compounds 17c and 20c showed promising inhibitory activity. researchgate.netsciencescholar.us The interaction of these compounds with key amino acid residues, such as PHE 70 and TYR 39, at the active site appears to be crucial for their inhibitory effect. researchgate.net
Another study focused on tetrahydrothis compound and tetrahydropyrimidinethiones as potential Mtb TMK inhibitors. nih.gov Compound 2a, a pyrimidinethione, demonstrated modest activity against multidrug-resistant strains of M. tuberculosis. nih.gov Structure-guided design has also led to the development of potent pyrimidinone-based inhibitors of Staphylococcus aureus TMK, with some compounds exhibiting picomolar inhibitory concentrations and efficacy in animal models of infection. nih.gov
| Compound Class | Target Enzyme | Organism | Key Findings |
| Dihydrothis compound | Thymidylate Kinase | Mycobacterium tuberculosis | Compounds 17c and 20c identified as promising inhibitors through molecular docking. researchgate.netsciencescholar.us |
| Tetrahydrothis compound/thiones | Thymidylate Kinase | Mycobacterium tuberculosis | Compound 2a showed activity against MDR strains. nih.gov |
| This compound | Thymidylate Kinase | Staphylococcus aureus | Picomolar inhibitors with in vivo efficacy were developed. nih.gov |
Inhibition of Other Key Enzymes by this compound (e.g., HINOS enzyme, Protein Kinases)
The therapeutic potential of this compound extends to other critical enzymes involved in various disease pathways.
Human Inducible Nitric Oxide Synthase (HINOS): Molecular docking studies have validated the radical scavenging ability of new 2-thioxopyrimidinone derivatives by examining their binding against the HINOS enzyme (PDB ID: 4NOS). researchgate.net These compounds showed promising results as potential antioxidants. researchgate.net
Protein Kinases: Protein kinases are key regulators of cellular signaling and are often dysregulated in diseases like cancer. rsc.org Pyrimidinone derivatives have emerged as potent inhibitors of several protein kinases.
c-Jun N-Terminal Kinase (JNK): Pyridopyrimidinone-based compounds have been identified as potent and selective JNK inhibitors, particularly targeting JNK3, which is implicated in neurodegenerative diseases. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): A series of new pyrazolo[3,4-d]pyrimidinone derivatives have been designed and evaluated as anticancer agents that inhibit CDK2. mdpi.com Compound 4a, in particular, showed potent CDK2 inhibition with an IC50 value of 0.21 µM, slightly better than the reference inhibitor roscovitine. mdpi.com
p38 Mitogen-Activated Protein (MAP) Kinase: Pyridinylquinoxalines and pyridinylpyridopyrazines, which contain a pyrimidine-like core, have been developed as novel p38α MAP kinase inhibitors. nih.gov
Calcium-Dependent Protein Kinase 1 (CDPK1): A pyridopyrimidinone has been identified as a new chemotype of inhibitors for Cryptosporidium parvum CDPK1, a potential target for treating cryptosporidiosis. nih.gov
Receptor Modulation Studies with Pyrimidinone Compounds
Beyond enzyme inhibition, pyrimidinone derivatives can also exert their effects by modulating the activity of cellular receptors.
Negative Allosteric Modulation by Pyrimidinone Derivatives (e.g., mGlu3 receptors)
Metabotropic glutamate (B1630785) receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability. The mGlu3 receptor, in particular, is a significant target for neuropsychiatric and neurodegenerative disorders. nih.gov
Pyrimidinone-containing structures have been explored as allosteric modulators of mGluRs. Negative allosteric modulators (NAMs) of the mGlu3 receptor have shown therapeutic potential. nih.gov For example, N-Aryl dihydronaphthyridinone congeners, which are structurally related to this compound, displayed negative cooperativity at mGlu3 receptors. acs.org The development of selective mGlu3 NAMs is an active area of research, with the goal of creating CNS-penetrant compounds with improved physicochemical properties. nih.gov
Interaction of this compound with Nucleic Acids (DNA/RNA Mimicry)
The structural similarity of the pyrimidine (B1678525) ring to the nucleobases of DNA and RNA suggests that pyrimidinone derivatives could interact with or mimic nucleic acids. In natural nucleic acids, genetic information is stored through base pairing, where a pyrimidine base pairs with a purine (B94841) base. londonmet.ac.uk
While direct evidence of this compound acting as DNA or RNA mimics is an emerging area of research, the concept of nucleic acid mimics (NAMs) is well-established. plos.org These are synthetic analogues that can mimic the structure and function of natural nucleic acids. plos.org The ability of proteins to bind to pyrimidine-rich single-stranded DNA sequences highlights the potential for specific interactions between proteins and pyrimidine-based structures. nih.gov The development of covalent base pairs that can replace Watson-Crick pairs with minimal distortion of the double helix further illustrates the potential for synthetic molecules to integrate into nucleic acid structures. pnas.org The exploration of this compound in this context could lead to novel therapeutic strategies targeting gene regulation and other nucleic acid-based processes.
Metal Chelation Properties of this compound and Their Biological Implications
The ability of a molecule to bind to metal ions, a process known as chelation, is a critical function in numerous biological systems. sigmaaldrich.comnih.gov Chelating agents possess at least two functional groups that can donate electrons to a metal ion, forming a ring-like structure called a chelate. sigmaaldrich.com Pyrimidinone scaffolds, particularly the hydroxypyridinone (HP) subclass, are recognized as exceptional chemical frameworks for designing metal chelating agents. mdpi.com These compounds exhibit a high affinity for hard metal ions, which has led to their investigation and application in various medical and biological fields. mdpi.comkcl.ac.uk The pyridinone ring is relatively simple to synthesize and can be readily modified to create chelators that can bind to a metal ion at multiple points (e.g., bidentate, tetradentate, hexadentate), allowing for fine-tuning of the resulting metal complex's properties. kcl.ac.ukresearchgate.net
A primary biological implication of pyrimidinone chelation is in the management of metal ion homeostasis and the treatment of diseases caused by metal imbalance. nih.gov Hydroxypyridinones, such as 3-hydroxy-4-pyridinones (3,4-HPs), are particularly effective at sequestering iron(III). mdpi.com This has led to the development of drugs like Deferiprone (a 3-hydroxy-4-pyridinone derivative), an orally active chelator used to treat iron overload resulting from conditions like thalassemia. mdpi.comacs.org The selectivity of these chelators for iron(III) over other biologically important metals like zinc (Zn²⁺) and copper (Cu²⁺) is a significant advantage, as it avoids the depletion of essential metal ions. researchgate.netmdpi.com
The metal-chelating properties of this compound also confer antimicrobial activity. High-affinity iron chelators can inhibit the growth of bacteria by depriving them of iron, an essential nutrient for their proliferation. frontiersin.org Research on 1,2-hydroxypyridinone (1,2-HOPO) chelators anchored on a tris(2-aminoethyl)amine (B1216632) (TREN) core demonstrated that these compounds act as powerful metal chelators that stunt bacterial growth through Fe³⁺ starvation. frontiersin.org Furthermore, pyrimidinone-based metal chelation is being explored for its therapeutic potential in neurodegenerative conditions like Alzheimer's disease, where metal dysregulation is a contributing factor. frontiersin.org Hybrid molecules combining a 3-hydroxypyridin-4-one chelating unit with a monoamine oxidase B (MAO-B) inhibitor have shown promise by simultaneously targeting iron ions and MAO-B. frontiersin.org
The effectiveness of these compounds as metal chelators is often quantified by their pM value (e.g., pFe³⁺), which indicates the affinity and sequestering ability of the ligand for a specific metal ion at a defined pH.
Table 1: Metal Chelation Properties of Selected Pyrimidinone Derivatives
| Compound/Class | Target Metal | Finding | Source |
| (3-hydroxypyridin-4-one)-coumarin hybrids | Iron (Fe³⁺) | Exhibited good iron-chelating effects with a pFe³⁺ value of approximately 18. | frontiersin.org |
| 1,2-HOPO chelators on a TREN core | Iron (Fe³⁺) | Acted as powerful metal chelators, inhibiting bacterial growth through iron starvation. Compound 79a was the most potent. | frontiersin.org |
| 3-hydroxy-4-pyridinones (3,4-HPs) | Iron (Fe³⁺), Aluminum (Al³⁺), Copper (Cu²⁺), Zinc (Zn²⁺) | Showed high selectivity for Fe³⁺ over other essential biometals like Cu²⁺ and Zn²⁺. | mdpi.com |
| Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) | Iron (Fe³⁺) | An approved oral drug for treating iron overload. | mdpi.com |
Derivatization Strategies and Novel Pyrimidinone Scaffolds
Fused Pyrimidinone Systems
Fused pyrimidinones, such as thiazolo-pyrimidinones, pyrazolo-pyrimidinones, and pyrido-pyrimidinones, exhibit a broad spectrum of pharmacological properties due to their structural rigidity and unique electronic characteristics. sci-hub.se The exploration of these fused systems has led to the development of compounds with antimicrobial, antiviral, anticancer, and anti-inflammatory activities. sci-hub.se
Thiazolo-Pyrimidinones: Synthesis and Biological Relevance
Thiazolo[3,2-a]this compound are recognized as structural analogs of biogenic purine (B94841) bases, suggesting their potential as purine antagonists. ijsrst.comjournalofchemistry.org These fused systems are key building blocks for numerous biologically active molecules. ijsrst.comjournalofchemistry.org
Synthesis: A common synthetic route involves the reaction of 3,4-dihydropyrimidinethiones with phenacyl bromides under reflux conditions, leading to regioselective cyclization. nih.gov Another approach is the solid-phase synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives, which utilizes Thorpe-Ziegler and cyclization reactions to build the core structure. mdpi.com This method allows for the introduction of various functional groups, facilitating the exploration of structure-activity relationships (SAR). mdpi.com
Biological Relevance: Thiazolo-pyrimidinone derivatives have demonstrated a wide range of biological activities, including:
Antimicrobial and Antifungal: Several studies have reported the synthesis of thiazolo-pyrimidinones with significant antibacterial and antifungal profiles. ijsrst.comjournalofchemistry.org For instance, certain derivatives have shown potent activity against various bacterial and fungal strains. journalofchemistry.org
Anti-inflammatory and Analgesic: These compounds have been investigated for their anti-inflammatory and pain-relieving properties. nih.govrhhz.net
Anticancer: Thiazolo[3,2-a]pyrimidines have been reported to possess anticancer activity. nih.govrhhz.net Some derivatives have shown antiproliferative effects in human cancer cell lines. mdpi.com
Enzyme Inhibition: They have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease. nih.gov
Other Activities: Other reported activities include antiviral, antibiofilm, antioxidant, and antihypertensive properties. ijsrst.comnih.govrhhz.net
Table 1: Biologically Active Thiazolo-Pyrimidinone Derivatives
| Compound | Biological Activity | Reference |
|---|---|---|
| Thiazolo[3,2-a]pyrimidin-5-ones | Antimicrobial, Anti-inflammatory | ijsrst.comjournalofchemistry.org |
| Fused Thiazolo[3,2-a]pyrimidines | Acetylcholinesterase Inhibitors | nih.gov |
| Thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives | Antiproliferative | mdpi.com |
Pyrazolo-Pyrimidinones: Synthetic Approaches and Applications
Pyrazolo[1,5-a]this compound are fused nitrogen-containing heterocyclic systems that are structurally similar to purines and serve as a core scaffold in many bioactive compounds. beilstein-journals.orgnih.gov
Synthetic Approaches:
Two-Step Process: The traditional method involves the synthesis and isolation of 5-aminopyrazoles, followed by their reaction with a β-dicarbonyl compound. beilstein-journals.orgnih.gov
One-Pot Microwave-Assisted Synthesis: A more efficient, one-pot method utilizes microwave irradiation to synthesize substituted pyrazolo[1,5-a]this compound. This approach tolerates a variety of substituents at different positions. beilstein-journals.orgnih.gov
Cyclocondensation Reactions: The construction of the pyrimidine (B1678525) ring is often achieved through the cyclocondensation of NH-5-aminopyrazoles with 1,3-biselectrophilic compounds like β-dicarbonyls and β-enaminones. researchgate.netmdpi.com
Applications: Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown a wide array of pharmacological properties, including:
Anticancer beilstein-journals.orgresearchgate.netmdpi.com
Antiviral beilstein-journals.org
Antimicrobial researchgate.net
Anxiolytic nih.gov
Analgesic and Antioxidant researchgate.net
Enzyme and Kinase Inhibition researchgate.net
Derivatives such as Indiplon, Lorediplon, and Zaleplon are known drugs that contain the pyrazolo[1,5-a]pyrimidine skeleton. nih.gov
Table 2: Synthetic Methods for Pyrazolo-Pyrimidinones
| Method | Description | Advantages | Reference |
|---|---|---|---|
| Two-Step Synthesis | Synthesis of 5-aminopyrazoles followed by reaction with β-dicarbonyls. | Traditional, well-established. | beilstein-journals.orgnih.gov |
| One-Pot Microwave-Assisted | Direct reaction of reagents under microwave irradiation. | Efficient, high yield, tolerates diverse substituents. | beilstein-journals.orgnih.gov |
| Cyclocondensation | Reaction of NH-5-aminopyrazoles with 1,3-biselectrophiles. | Versatile for creating diverse derivatives. | researchgate.netmdpi.com |
Pyrido-Pyrimidinones: Synthesis and Biological Exploration
Pyrido[2,3-d]pyrimidines are another important class of fused this compound that have attracted significant interest due to their diverse biological activities. researchgate.net
Synthesis: Various synthetic strategies have been developed for the preparation of pyrido[2,3-d]this compound. One common approach involves the reaction of 2-aminopyridines with other reagents to construct the fused ring system. sci-hub.se For instance, coumarin-linked pyrido[1,2-a]this compound have been synthesized from substituted (4-bromoethyl) coumarins. sci-hub.se Another method involves the condensation of aromatic aldehydes, malononitrile (B47326), and 6-amino-1,3-dimethyluracil (B104193) in the presence of a catalyst like poly(4-vinylpyridine). tandfonline.com The synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives has also been reported, starting from a Vilsmeier reagent and cyanoacetamide. nih.gov
Biological Exploration: Pyrido-pyrimidinone derivatives have been explored for a variety of biological applications:
Anticancer Activity: They have been investigated as potential anticancer agents, with some derivatives showing inhibitory activity against kinases like eEF-2K. nih.gov
Antimicrobial and Antioxidant Activity: Many derivatives exhibit antimicrobial and antioxidant properties. researchgate.net
Antiviral and Anti-inflammatory Effects: These compounds have also been studied for their antiviral and anti-inflammatory potential. researchgate.net
Insecticidal Activity: Novel pyrido[1,2-a]pyrimidinone derivatives have shown insecticidal activity. researchgate.net
Table 3: Biological Activities of Pyrido-Pyrimidinone Derivatives
| Derivative Class | Biological Activity | Reference |
|---|---|---|
| Pyrido[2,3-d]this compound | Antimicrobial, Antioxidant, Antiviral, Anti-inflammatory | researchgate.net |
| Pyrido[1,2-a]this compound | Insecticidal | researchgate.net |
| Pyrido[2,3-d]pyrimidine-2,4-diones | eEF-2K Inhibition (Anticancer) | nih.gov |
Pyrano-Pyrimidinones: Green Synthesis and Activity
Pyrano[2,3-d]pyrimidines are a class of fused heterocyclic compounds that exhibit a range of biological activities, including antibronchitic, antifungal, antimalarial, and antiviral properties. biointerfaceresearch.com
Green Synthesis: In recent years, there has been a focus on developing environmentally friendly methods for the synthesis of pyrano[2,3-d]this compound. These "green" approaches often utilize non-toxic solvents and catalysts.
Microwave-Assisted Synthesis: A one-pot, three-component condensation of benzaldehyde (B42025) derivatives, methyl cyanoacetate, and thio-barbituric acid in water under microwave irradiation has been established. This method is catalyst-free, fast, and provides high yields. nih.gov
Biocatalysis: Kiwi juice has been employed as a natural and effective biocatalyst for the synthesis of pyrano[2,3-d]pyrimidines from aryl aldehydes, malononitrile, and 1,3-dimethylbarbituric acid. biointerfaceresearch.com
Nanocatalysis: Hybrid magnetic nanoparticles with sulfonic acid tags have been used as an efficient and reusable catalyst for the synthesis of pyrano[2,3-d]pyrimidinone derivatives under green conditions. orgchemres.org
Activity: Pyrano[2,3-d]pyrimidine derivatives have demonstrated significant in vitro antibacterial and antifungal activity against various pathogenic strains. nih.gov
Table 4: Green Synthesis Approaches for Pyrano-Pyrimidinones
| Method | Catalyst/Medium | Key Features | Reference |
|---|---|---|---|
| Microwave-Assisted | Water (solvent) | Catalyst-free, rapid, high yields | nih.gov |
| Biocatalysis | Kiwi Juice | Green, cheap, readily available | biointerfaceresearch.com |
| Nanocatalysis | Sulfonic acid-tagged magnetic nanoparticles | Efficient, reusable, green conditions | orgchemres.org |
Imidazo-Pyrimidinones: Synthesis and Properties
Imidazo[1,2-a]pyrimidines are a class of fused heterocycles that are of great interest due to their structural similarity to purines and their wide range of pharmacological properties. researchgate.net
Synthesis:
Microwave-Assisted Synthesis: 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones can be synthesized via a microwave-assisted reaction of α-bromoacetophenones with 2-aminopyrimidin-4(3H)-one. rsc.orgrsc.org This method also allows for subsequent N-alkylation to produce a variety of derivatives. rsc.org
Hantzsch-type Synthesis: The traditional method involves the cyclo-condensation of α-functionalized carbonyl compounds with 2-aminopyrimidine. researchgate.net
Three-Component Reactions: More recent methods involve three-component reactions of aldehydes, 2-aminopyrimidine, and other reagents like nitriles or alkynes. researchgate.net
Properties: Imidazo[1,2-a]pyrimidine derivatives exhibit a broad spectrum of biological activities, including:
Anticancer researchgate.net
Anti-inflammatory researchgate.net
Antiviral researchgate.net
Antimicrobial and Antifungal researchgate.net
Anxiolytic and Anticonvulsant researchgate.net
Some derivatives have also been investigated for their potential as modular fluorophores due to their photophysical properties. rsc.org
Table 5: Notable Imidazo-Pyrimidinone Compounds
| Compound | Biological/Physical Property | Reference |
|---|---|---|
| 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Precursors for N-alkylated derivatives | rsc.org |
| N-alkylated imidazo[1,2-a]this compound | Potential as modular fluorophores | rsc.org |
| Various derivatives | Anticancer, Anti-inflammatory, Antiviral | researchgate.net |
Quinazolinone Derivatives Incorporating this compound
The fusion of a pyrimidinone ring with a quinazolinone scaffold results in compounds with significant biological potential, particularly in the areas of anti-inflammatory and anticancer research. ekb.egnih.gov
Synthesis: A series of pyrimidinone-substituted 4(3H)-quinazolinone derivatives have been synthesized using both conventional heating and microwave irradiation methods. The synthesis typically starts from N-acylanthranilic acid derivatives and proceeds through several intermediate steps to yield the final fused compounds. researchgate.net Another approach involves the reaction of 2-methylquinazolin-4(3H)-one with various reagents to build the pyrimido[1,6-c]quinazoline core. rsc.org
Biological Relevance:
Antimicrobial Activity: Some pyrimidinone-substituted 4(3H)-quinazolinone derivatives have displayed moderate to good in vitro antimicrobial activity against various pathogenic bacteria. researchgate.net
Anti-inflammatory Activity: Quinazolinone derivatives are known to possess anti-inflammatory properties, and the incorporation of a pyrimidinone moiety can enhance this activity. ekb.eg
Anticancer Activity: Numerous quinazoline (B50416) derivatives have been found to possess extensive biological activities, including anticancer effects. nih.gov The fusion with a pyrimidinone ring can lead to novel compounds with potent antiproliferative activity against various cancer cell lines. nih.gov
Scaffold Hybridization and Privileged Structures based on this compound
The pyrimidinone core is recognized as a "privileged structure" in medicinal chemistry. frontiersin.orgresearchgate.net This designation is attributed to its capacity to serve as a versatile scaffold that can interact with a wide range of biological targets, often by mimicking the structure of endogenous molecules or acting as a bioisostere for other chemical groups like amides, phenols, or other heterocycles. frontiersin.org The strategic modification and re-evolution of such privileged structures are primary strategies for identifying novel chemotypes with new or enhanced biological activities. frontiersin.orgresearchgate.net Pyrimidine-fused dinitrogenous penta-heterocycles, such as pyrazolopyrimidines and imidazopyrimidines, have become a particularly important privileged scaffold in the discovery of anti-cancer agents. nih.gov
Scaffold hybridization, a key drug design strategy, involves combining the pyrimidinone core with other known pharmacophores or privileged structures to create novel molecular entities with potentially synergistic or improved activities. nih.gov This approach has been successfully employed to develop inhibitors for various targets. For instance, researchers have developed potent inhibitors of Ubiquitin-specific protease 7 (USP7) by initiating fragment-based screening and then applying scaffold-hopping and hybridization with known USP binding motifs. nih.gov This led to the development of pyrazolo-pyrimidinone and thieno-pyrimidinone cores with significant inhibitory activity. nih.gov Similarly, hybridization of thiophene[3,2-d]pyrimidine structures led to dihydrothiopyrano[4,3-d]pyrimidine derivatives with powerful antiviral activity against multiple HIV-1 strains. nih.gov
The table below summarizes examples of pyrimidinone-based hybrid scaffolds and their associated biological activities.
| Hybrid Scaffold | Constituent Scaffolds | Biological Target / Activity |
| Pyrazolo-pyrimidinone | Pyrazole (B372694) + Pyrimidinone | USP7 Inhibition nih.gov |
| Thieno-pyrimidinone | Thiophene (B33073) + Pyrimidinone | USP7 Inhibition nih.gov |
| Dihydrothiopyrano[4,3-d]pyrimidine | Thiophene + Pyrimidine | HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) nih.gov |
| Diarylpyrimidine (DAPY) | Pyrimidine + Aryl groups | HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) nih.gov |
| Pyrrolo[2, 3-d]pyrimidine | Pyrrole + Pyrimidine | Anti-neurodegenerative, anti-inflammatory, antibacterial, antitumor nih.gov |
| Imidazo[1,2-a]pyrimidine | Imidazole + Pyrimidine | Anticancer, Antileishmanial, Antibacterial rsc.org |
Nucleoside Analogue Synthesis and Incorporation of Pyrimidinone Moieties
Nucleoside analogues are cornerstone therapeutic agents, particularly in antiviral and anticancer treatments, where they function by interfering with nucleic acid replication. ontosight.ai The incorporation of pyrimidinone moieties into nucleoside structures creates analogues with modified properties. ontosight.aitandfonline.com Synthetic strategies are designed to attach the pyrimidinone base to a sugar or carbocyclic moiety, often with further modifications to enhance metabolic stability or target interaction. mdpi.com
A common approach for synthesizing 2-pyrimidinone nucleosides, such as 1-(β-D-2'-deoxyribosyl)-2-pyrimidinone (dK), involves the oxidation of 4-hydrazinopyrimidine precursors derived from natural nucleosides like 2'-deoxycytidine. nih.gov This oxidation can be complicated by a competing hydrolysis reaction, but the use of an organic base like triethylamine (B128534) favors the desired oxidation pathway. nih.gov Another key reaction in nucleoside synthesis is the Vorbrüggen glycosylation, which has been used to prepare acyclic nucleoside analogues by reacting 1,2,4-triazolo[1,5-a]pyrimidin-7-ones with an acyclic sugar analogue precursor in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126). chimicatechnoacta.ru
Researchers have also focused on creating carbocyclic nucleoside analogues, where the furanose ring is replaced by a carbocycle to improve metabolic stability. mdpi.com The synthesis of these compounds can involve coupling a pyrimidine base, such as thymine (B56734) or uracil (B121893), with a functionalized cyclobutane (B1203170) derivative like 3-hydroxymethylcyclobutanone triflate, followed by stereoselective reduction. mdpi.com Furthermore, to facilitate incorporation into DNA for applications like boron neutron capture therapy, pyrimidine nucleosides have been synthesized with carborane moieties attached to the 5-position via flexible hydrocarbon linkers. tandfonline.com
The following table details various synthetic methods for producing pyrimidinone-containing nucleoside analogues.
| Synthetic Method | Starting Material(s) | Key Reagents/Conditions | Product Type |
| Oxidation of Hydrazinopyrimidines | 2'-deoxycytidine or 2'-deoxythymidine | Hydrazine (B178648), Silver oxide, Triethylamine | 2-Pyrimidinone deoxyribonucleosides (e.g., dK) nih.gov |
| Vorbrüggen Glycosylation | 1,2,4-Triazolo[1,5-a]pyrimidin-7-ones, (2-acetoxyethoxy)methyl acetate | Trimethylsilyl trifluoromethanesulfonate (catalyst) | Acyclic 1,2,4-triazolo[1,5-a]pyrimidin-7-one nucleoside analogues chimicatechnoacta.ru |
| Vorbrüggen Coupling | Thymine or Uracil, 3-hydroxymethylcyclobutanone triflate | Vorbrüggen conditions, followed by hydride reduction | Carbocyclic pyrimidine nucleoside analogues mdpi.com |
| Sonogashira Reaction | 5-iodo-2'-deoxyuridine derivatives | Palladium catalyst, alkyne substrates | C-5 alkynyl pyrimidine nucleoside analogues mdpi.com |
| Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Alkynyl-substituted pyrimidines, Azido-β-D-ribofuranose | Copper catalyst | 1,2,3-Triazole-linked pyrimidine nucleoside analogues mdpi.com |
Functionalization Reactions for Pyrimidinone Diversification
The diversification of the pyrimidinone scaffold through functionalization reactions is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds. nih.gov A variety of synthetic transformations have been developed to introduce diverse substituents at different positions of the pyrimidinone ring system, thereby modulating the physicochemical and pharmacological properties of the resulting molecules. mdpi.com
Metal-catalyzed C-H bond activation is a powerful tool for the late-stage functionalization of pyrimidinone cores. chim.it For instance, palladium-catalyzed alkenylation has been successfully applied to uracil derivatives and their corresponding nucleosides using styrene (B11656) derivatives as coupling partners. chim.it Similarly, rhodium(III)-catalyzed alkylation and arylation have been reported for N-pyridinyl-quinazolin-4-one, a fused pyrimidinone system. chim.it Nucleophilic aromatic substitution (NAS) is another widely used method, particularly for functionalizing the electrophilic positions of fused pyrimidinone rings like pyrazolo[1,5-a]pyrimidines with various nucleophiles, including aromatic amines, alkylamines, and alkoxides. mdpi.com
More innovative strategies for pyrimidine diversification have also emerged. A deconstruction-reconstruction approach allows for the conversion of complex pyrimidines into other nitrogen heterocycles. nih.gov This process involves transforming the pyrimidine into an N-arylpyrimidinium salt, which is then cleaved to a three-carbon iminoenamine intermediate. nih.govresearchgate.net This versatile intermediate can subsequently be cyclized with various reagents, such as urea (B33335) or different amidines, to reconstruct new, highly diversified pyrimidinone scaffolds. nih.gov Microwave-assisted synthesis has also proven to be an efficient method for both the initial formation of pyrimidinone rings and their subsequent functionalization, significantly accelerating reaction times. rsc.orgresearchgate.net
Key functionalization reactions for pyrimidinone diversification are outlined in the table below.
| Reaction Type | Position(s) Functionalized | Reagents/Conditions | Introduced Group(s) |
| C-H Alkenylation | C6 (of Uracil) | Pd(OAc)₂, Ag₂CO₃, Styrene derivatives | Alkenyl groups chim.it |
| C-H Arylation | C2 (of Quinazolinone) | Palladium catalyst, Aryl halides | Aryl groups chim.it |
| Nucleophilic Aromatic Substitution (NAS) | C5, C7 (of Pyrazolo[1,5-a]pyrimidine) | Aromatic amines, Alkylamines, Alkoxides | Amino, Alkoxy groups mdpi.com |
| Vilsmeier-Haack Reaction | C3 (of Pyrazolo[1,5-a]pyrimidine) | POCl₃, DMF | Formyl group (-CHO) mdpi.com |
| Deconstruction-Reconstruction | C2, C4, C6 (core replacement) | Tf₂O, Aniline; then Urea, Thiouracil, or Amidines | Various substituted pyrimidinone cores nih.gov |
| Mannich Reaction | C6 (of Pyrimidine) | Formaldehyde, Amines | Aminomethyl groups researchgate.net |
Analytical Characterization Techniques for Pyrimidinone Research
Spectroscopic Methods for Pyrimidinone Structure Elucidation
Spectroscopy is a cornerstone of chemical analysis, and various techniques are employed to probe the structural features of pyrimidinone compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Pyrimidinones (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy provides information about the protons in a molecule. In pyrimidinone derivatives, the chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, the N-H proton of the pyrimidinone ring often appears as a broad singlet, and its chemical shift can be influenced by concentration and solvent, indicating its involvement in hydrogen bonding. acs.orgresearchgate.net In one study, the N-H proton of a dihydropyrimidinone was observed as a singlet at δ 8.0 ppm, which was exchangeable with D₂O. covenantuniversity.edu.ng Protons attached to the pyrimidinone ring and its substituents have characteristic chemical shifts. For example, in a series of 2,6-diphenyl-5-methylthis compound, the methyl protons at the 5-position appeared as a singlet around δ 2.10-2.46 ppm. rsc.org
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The carbonyl carbon (C=O) of the pyrimidinone ring is a key diagnostic signal, typically appearing in the range of δ 163-166 ppm. covenantuniversity.edu.ngrsc.org The chemical shifts of other carbons in the ring and on substituents provide further structural confirmation. For example, in 2,6-diphenyl-5-methylpyrimidinone, the C4 and C6 carbons were observed around δ 157-165 ppm, while the C2 and C5 carbons were found at approximately δ 152-161 ppm and δ 118 ppm, respectively. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected Pyrimidinone Derivatives
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals | Reference |
|---|---|---|---|
| 5-Methyl-2,6-diphenylpyrimidin-4(3H)-one | 13.21 (s, 1H, NH), 8.35 (dd, 2H, Ar-H), 2.46 (s, 3H, CH₃) | 165.81 (C=O), 161.02, 152.62, 118.20, 12.36 (CH₃) | rsc.org |
| 4-(4-Ethylphenyl)-6-phenyl-5,6-dihydropyrimidin-2(1H)-one | 8.0 (s, 1H, NH), 7.27-7.78 (m, 9H, Ar-H), 4.90 (t, 1H, CH) | 164.6 (C=O), 160.1, 47.3 (CH), 42.7 (CH₂), 14.5 (CH₃) | covenantuniversity.edu.ng |
| 7-Benzylidene-4-phenyl-3,4,4a,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one | 8.0 (s, 1H, NH), 7.27-7.60 (m, 10H, Ar-H), 6.34 (s, 1H, =CH) | 163.0 (C=O), 160.1, 137.1 (=CH), 49.9, 45.3 | covenantuniversity.edu.ng |
Infrared (IR) Spectroscopy of this compound
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.comsavemyexams.com For this compound, the IR spectrum provides key diagnostic peaks.
The most prominent absorption is typically the carbonyl (C=O) stretching vibration , which appears as a strong, sharp peak in the region of 1650-1700 cm⁻¹. covenantuniversity.edu.ngphyschemres.org The exact position of this peak can be influenced by the electronic environment and hydrogen bonding. For example, in 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, the C=O stretch was observed at 1678 cm⁻¹. physchemres.org
Other important characteristic vibrations include:
N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ is indicative of the N-H group, with the broadening resulting from hydrogen bonding. covenantuniversity.edu.ngspecac.comphyschemres.org
C=N stretching: This vibration typically appears in the 1570-1590 cm⁻¹ range. covenantuniversity.edu.ngphyschemres.org
Aromatic C=C stretching: For this compound with aromatic substituents, peaks in the 1450-1600 cm⁻¹ region are observed. physchemres.org
C-H stretching: Aliphatic and aromatic C-H stretching vibrations are usually found around 2850-3100 cm⁻¹. physchemres.org
In a study of 4(3H)-pyrimidinone, IR spectroscopy was used to investigate its tautomerism and dimerization in solution, highlighting the predominance of the keto tautomer. researchgate.net
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Pyrimidinone Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes | Reference |
|---|---|---|---|---|
| N-H Stretch | 3100 - 3400 | Medium to Strong, Broad | Broadness due to hydrogen bonding | covenantuniversity.edu.ngphyschemres.org |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | physchemres.org | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | covenantuniversity.edu.ng | |
| C=O Stretch | 1650 - 1700 | Strong, Sharp | Key diagnostic peak for the pyrimidinone ring | covenantuniversity.edu.ngphyschemres.org |
| C=N Stretch | 1570 - 1590 | Medium | covenantuniversity.edu.ngphyschemres.org | |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands often observed | physchemres.org |
Mass Spectrometry (LC-MS, ESI-MS) for Pyrimidinone Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. cdnsciencepub.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for the analysis of pyrimidinone derivatives. nih.govajol.info
LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov This allows for the analysis of complex mixtures and the determination of the molecular weight of individual components. ESI is a soft ionization technique that allows for the analysis of relatively non-volatile and thermally labile molecules, like many pyrimidinone derivatives, by generating ions from a solution. nih.govresearchgate.net
In the analysis of this compound, ESI-MS is often used to determine the molecular ion peak, typically [M+H]⁺ in positive ion mode, which corresponds to the protonated molecule. rsc.org This information is crucial for confirming the molecular formula of a synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. For example, the HRMS (ESI-TOF) of 5-methyl-2,6-diphenylpyrimidin-4(3H)-one showed an [M+H]⁺ ion at m/z 277.1330, which was in close agreement with the calculated value of 277.1341 for C₁₈H₁₇N₂O. rsc.org
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of this compound, providing further structural insights. capes.gov.brnih.gov By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced that can help to identify the different parts of the molecule. dntb.gov.ua
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.netnih.gov Pyrimidinone derivatives, containing conjugated systems of double bonds, exhibit characteristic absorption maxima (λmax) in the UV-Vis region. These absorptions are typically due to π → π* and n → π* electronic transitions.
The position and intensity of the absorption bands can be influenced by the substituents on the pyrimidinone ring and the solvent used for analysis. For instance, a study on various dihydropyrimidin-2(1H)-ones reported λmax values in the range of 310-330 nm. covenantuniversity.edu.ng Another study developed a UV-Vis spectroscopic method for the estimation of a pyrimidine (B1678525) derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, which was monitored at a λmax of 275 nm. nih.govnih.gov UV-Vis spectroscopy is also used to characterize pyrimidine derivatives synthesized through one-pot reactions. japsonline.com
X-ray Crystallography for Pyrimidinone Structural Elucidation and Intermolecular Interactions
Studies on substituted 4-(trihalomethyl)-2(1H)-pyrimidinones have utilized single-crystal X-ray diffraction (SC-XRD) to investigate the supramolecular features and hydrogen bonding patterns. researchgate.netnih.gov These analyses revealed that robust hydrogen bonds are a common feature in the crystalline structures of these compounds. The predominant intermolecular interactions were identified as N–H···O and C–H···O hydrogen bonds. acs.orgnih.gov The average energy of these hydrogen bonds was found to be significant, indicating their importance in the crystal packing. nih.govresearchgate.net
X-ray diffraction studies have also been used to characterize more complex pyrimidinone structures, such as the photochemically formed Dewar isomers of 4(3H)-pyrimidinone derivatives. acs.orgnih.gov These studies revealed that the highly strained four-membered rings in these isomers are nearly planar. Furthermore, X-ray crystallography has been employed to determine the structure of metal complexes of this compound, such as tetrakis(2-pyrimidinone)copper(II) perchlorate (B79767), providing insights into the coordination chemistry of these ligands. iucr.org The analysis of intermolecular interactions through X-ray crystallography is crucial, as the interactions observed in the crystal lattice can be analogous to those that pyrimidinone-based molecules form with biological targets. nih.govresearchgate.net
Emerging Applications and Future Directions in Pyrimidinone Research
Pyrimidinones in Chemical Biology
The unique scaffold of this compound makes them valuable tools in chemical biology for dissecting complex biological processes. Their ability to be tailored for specific interactions allows for the development of probes to study protein function and the design of molecules that mimic natural biological structures.
Chemical probes are essential for understanding the roles of proteins in their native cellular environments. Pyrimidinone-based probes are being designed to investigate and manipulate protein functions with high precision. These tools can be small molecules that are optimized for cellular and organismal studies or can be labeled with fluorescent tags, biotin, or radioisotopes for various analytical techniques like microscopy, flow cytometry, and mass spectrometry.
For instance, pyrimidinone derivatives have been developed as inhibitors for enzymes like the deubiquitinase USP7, which is implicated in cancer. The compound FX1-5303 serves as a chemical probe to study the regulation of p53 signaling by USP7. Another example includes pyrimidinone-based inhibitors of Hsp70, which have been instrumental in studying the function of this chaperone protein in cancer cell replication and in parasites like Trypanosoma and P. falciparum. The development of these probes often involves novel synthetic methodologies to create unique chemical entities not found in nature.
Researchers have also created activity-based probes for sirtuins, a class of enzymes involved in cellular metabolism and longevity. These probes, featuring a diazirine photoaffinity tag and a terminal alkyne for bioorthogonal reactions, have shown improved efficiency and sensitivity in labeling active sirtuins within complex biological samples.
Fragment-based drug design (FBDD) is a powerful strategy for discovering new therapeutic agents. It involves screening small, low-complexity molecules (fragments) that bind to a biological target, and then growing or linking these fragments to create more potent and selective lead compounds. The pyrimidinone scaffold is well-suited for FBDD due to its ability to engage in hydrogen bonding and its synthetic tractability.
Several successful FBDD initiatives have utilized pyrimidinone fragments. For example, fragment screening led to the discovery of triazolopyrimidinone (B1258933) inhibitors of phosphopantetheine adenylyltransferase (PPAT), an essential enzyme in Gram-negative bacteria. Structure-based optimization of these fragments resulted in lead compounds with activity against E. coli and P. aeruginosa.
In another study, a fragment-based approach targeting the nsP3 macrodomain of the Chikungunya virus identified a 2-pyrimidone-4-carboxylic acid scaffold. One of the identified fragments, 2-oxo-5,6-benzopyrimidine-4-carboxylic acid, demonstrated antiviral activity. Similarly, fragment screening and scaffold hopping were employed to develop potent and selective inhibitors of USP7, starting from a thieno[3,2-d]pyrimidin-4(3H)-one fragment. These examples highlight the utility of the pyrimidinone core in generating starting points for drug discovery programs.
| FBDD Initiative | Target | Pyrimidinone Scaffold | Resulting Inhibitor/Lead |
| Antibacterial Agents | Phosphopantetheine adenylyltransferase (PPAT) | Triazolopyrimidinone | Triazolopyrimidinone 53, Azabenzimidazole 54 |
| Antiviral Agents | Chikungunya Virus nsP3 macrodomain | 2-pyrimidone-4-carboxylic acid | 2-oxo-5,6-benzopyrimidine-4-carboxylic acid |
| Cancer Therapy | USP7 | Thieno[3,2-d]pyrimidin-4(3H)-one | ALM2, ALM3, ALM4 |
Biomolecular mimetics are synthetic molecules designed to replicate the structure and function of natural biomolecules like peptides and nucleic acids. The pyrimidinone scaffold is particularly attractive for this purpose due to its structural resemblance to the nitrogenous bases of DNA and RNA, and its capacity for forming hydrogen bonds. This mimicry allows pyrimidinone-based compounds to interact with biological targets that normally bind to peptides or nucleic acids.
The design of small molecules that mimic the secondary structures of peptides, such as α-helices and β-sheets, is a key area of research. These peptidomimetics can overcome the limitations of traditional peptide drugs, such as poor metabolic stability. Pyrimidinone cores can serve as a rigid scaffold to position functional groups in a way that mimics the side chains of amino acids in a peptide, enabling them to modulate protein-protein interactions.
For instance, pyrrolopyrimidinone derivatives have been developed as nicotinamide (B372718) mimetics to selectively inhibit tankyrase enzymes, which are involved in the Wnt signaling pathway implicated in cancer. These compounds were designed to mimic the binding of nicotinamide to the enzyme's active site. Furthermore, ureidopyrimidinone motifs have been used in the development of supramolecular polymers for tissue regeneration, acting as an extracellular matrix mimetic scaffold.
This compound in Materials Science (e.g., Molecular Wires, Light-Emitting Devices, Ligands for Metals)
The unique electronic and self-assembly properties of this compound have led to their exploration in the field of materials science. Their ability to form predictable hydrogen-bonding networks and coordinate with metal ions makes them promising candidates for the construction of functional materials.
Pyrimidinone derivatives are being investigated for their potential use in molecular wires and light-emitting devices. The inherent properties of these compounds, stemming from intermolecular interactions similar to those in DNA and RNA, are crucial for these applications. The predictable hydrogen-bonding patterns of this compound can be exploited to create ordered, self-assembled structures that can conduct electricity or emit light. For example, pyrimidine-based emitters have been used to create highly efficient blue thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). Also, ureidopyrimidinone (UPy) units have been used to functionalize π-conjugated oligomers to create white-light emitting supramolecular polymers for use in light-emitting diodes.
Furthermore, this compound can act as effective ligands for metal ions. This property is being utilized to create novel metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic, magnetic, or optical properties. The ability to fine-tune the electronic properties of the pyrimidinone ring through substitution allows for the rational design of ligands with specific metal-binding affinities and desired material characteristics.
Advancements in Pyrimidinone Synthetic Route Design and Optimization
The growing interest in this compound for various applications has spurred the development of more efficient and versatile synthetic methods. Researchers are focused on creating new routes that allow for the rapid diversification of the pyrimidinone scaffold, facilitating the synthesis of large libraries of compounds for screening and optimization.
Key advancements include the development of novel chemical methodologies for the assembly and derivatization of pyrimidinone cores. For example, a facile solid-phase synthesis of thiazolo-pyrimidinone derivatives has been developed, allowing for the creation of a diverse library of compounds. Another example is the use of deep eutectic solvents as a green and sustainable alternative reaction media for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Optimization of existing synthetic routes is also a major focus. This includes improving reaction yields, reducing the number of synthetic steps, and developing more environmentally friendly procedures. These advancements are crucial for making pyrimidinone-based compounds more accessible for research and potential commercial applications.
Exploration of New Molecular Targets and Disease Areas for this compound
The therapeutic potential of this compound continues to be explored against a wide range of molecular targets and diseases. While their applications in cancer, viral infections, and inflammation are well-established, researchers are now investigating their efficacy in other areas.
New research is targeting the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Pyrimidine-containing compounds have been developed as inhibitors of biological targets involved in these diseases. For instance, 3,4-dihydropyrimidin-2(1H)-ones have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidases, which are important drug targets for neurological disorders.
Furthermore, pyrimidinone derivatives are being studied as inhibitors of enzymes involved in metabolic disorders. For example, pyrimidine (B1678525) derivatives have been investigated as inhibitors of carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase, α-glycosidase, and aldose reductase, which are associated with diseases like epilepsy, glaucoma, Alzheimer's, and diabetes. The ability of the pyrimidinone scaffold to be readily modified allows for the exploration of its activity against a diverse array of biological targets, paving the way for the discovery of novel therapies for a broad spectrum of diseases.
Q & A
Basic: What are the common synthetic routes for pyrimidinones, and how are they methodologically validated?
This compound are typically synthesized via cyclocondensation, cycloaddition, or multicomponent reactions. Key methods include:
- Gewald reaction : Combines 1,4-dithiol derivatives with ethyl cyanoacetate to form thieno-pyrimidinone scaffolds. The intermediates are cyclized using amines or isothiocyanates, validated via H NMR and LC-MS for structural confirmation .
- Biginelli reaction : Uses urea/thiourea, aldehydes, and β-keto esters under acid catalysis. Reaction efficiency is monitored by TLC and optimized via solvent selection (e.g., ethanol vs. acetic acid) .
- [4+2] Cycloaddition : Rhodium-catalyzed reactions of α,β-unsaturated imines with isocyanates yield enantioselective this compound, characterized by chiral HPLC and X-ray crystallography .
Methodological validation requires purity checks (HPLC ≥95%), spectroscopic consistency, and comparison with literature melting points.
Advanced: How can pyrimidinone synthesis be optimized for scalability while maintaining enantiomeric purity?
Continuous flow systems and heterogeneous catalysts address scalability:
- Sulphonated Graphene Oxide (SGO) : Enables a two-step protocol for pyrazolo-pyrimidinones (80–85% yield) under mild conditions, reducing corrosive reagents like chlorosulfonic acid .
- Enantioselective catalysis : Phosphoramidite-rhodium complexes achieve >90% enantiomeric excess in cycloadditions. Reaction parameters (temperature, solvent polarity) are tuned via DoE (Design of Experiments) to minimize racemization .
Validation: Scalability is confirmed by reproducing yields in pilot-scale reactors (>1 kg batches) and verifying chirality via circular dichroism.
Basic: What analytical techniques are critical for characterizing pyrimidinone derivatives?
- Structural elucidation : H/C NMR identifies substituent positions and hydrogen bonding (e.g., NH peaks at δ 10–12 ppm). LC-MS confirms molecular weight and fragmentation patterns .
- Purity assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity.
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry, particularly for chiral centers in fused-ring systems .
Advanced: How should researchers address contradictory bioactivity data in pyrimidinone studies?
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogen vs. methoxy groups) and test against standardized bacterial strains (e.g., E. coli ATCC 25922) .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like PDE5 or HIV reverse transcriptase, reconciling disparities between in vitro and in vivo results .
- Dose-response validation : Replicate assays with IC/EC curves (n ≥ 3) to confirm potency thresholds .
Basic: What methodologies are used to evaluate this compound’ antibacterial and antioxidant activities?
- Antibacterial assays :
- Pour plate method: Test compounds (50–200 µg/mL) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Zones of inhibition ≥8 mm indicate activity .
- Antioxidant assays :
- DPPH radical scavenging: Measure absorbance at 517 nm after 30 min. IC values <100 µg/mL signify significant activity .
Advanced: How can this compound be engineered for dual functionality (e.g., antiviral and immunomodulatory effects)?
- Scaffold hybridization : Fuse this compound with purine moieties (e.g., inosine pranobex derivatives) to target multiple pathways. Validate via:
- Heterocyclic functionalization : Introduce sulfonamide or thiourea groups to enhance binding to both enzymes and receptors .
Basic: What are the key considerations for designing pyrimidinone-based pharmacokinetic studies?
- Solubility : Use logP calculations (ChemAxon) and experimental shake-flask methods to optimize hydrophilicity.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) predicts intestinal absorption .
Advanced: How can computational tools improve pyrimidinone drug discovery pipelines?
- Virtual screening : Dock combinatorial libraries (e.g., ZINC15) into PDE5 or HIV-RT active sites (PDB: 4G2Y) to prioritize synthesis .
- QSAR modeling : Train models on IC data (n > 50 compounds) to predict bioactivity of novel analogs .
- ADMET prediction : Use SwissADME or ADMETLab to filter candidates with unfavorable toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
